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Core Science & Biosynthesis

Foundational

Deconstructing Methyl 7-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: Structural Dynamics, Reactivity, and Applications in Drug Discovery

Executive Summary As a versatile building block in medicinal chemistry, methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 1448259-82-2) serves as a foundational scaffold for the synthesis of diverse therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a versatile building block in medicinal chemistry, methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 1448259-82-2) serves as a foundational scaffold for the synthesis of diverse therapeutic agents[1]. While the 6-fluoroquinolone core is historically synonymous with broad-spectrum antibiotics (e.g., ciprofloxacin), the 7-fluoro isomer provides a unique electronic landscape. The strategic placement of the fluorine atom at the C7 position transforms the molecule into a highly activated electrophile, primed for Nucleophilic Aromatic Substitution ( SN​Ar )[2].

This technical guide dissects the physicochemical properties, mechanistic causality, and validated synthetic workflows associated with this core, providing drug development professionals with a robust framework for scaffold diversification.

Structural & Electronic Profiling

The reactivity of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is governed by a highly conjugated "push-pull" electronic system.

  • Tautomerism and Ambidentate Nature: The core exists in a tautomeric equilibrium between the 4-oxo-1,4-dihydroquinoline and 4-hydroxyquinoline forms. In its deprotonated state, the molecule is an ambidentate nucleophile. Locking the core into the 4-oxo tautomer via N-alkylation is a critical prerequisite for downstream biological activity, as the 4-oxo moiety is essential for binding to targets like bacterial DNA gyrase[3] or mammalian GABAA​ receptors[4].

  • The C3-Carboxylate Sink: The methyl ester at the C3 position acts as a powerful electron-withdrawing group (EWG). Synergistically with the C4 carbonyl, it significantly depletes electron density from the carbocyclic ring.

  • C7-Fluorine Activation: Unlike SN​2 reactions where fluorine is a poor leaving group, in SN​Ar reactions, fluorine is the optimal leaving group. Its extreme electronegativity inductively withdraws electron density, drastically lowering the activation energy required for the nucleophile to attack the C7 carbon and form the rate-determining Meisenheimer complex[2].

Mechanistic Reactivity: The SN​Ar Paradigm

The synthetic utility of this scaffold relies on a two-step functionalization sequence: N-alkylation followed by C7-amination .

G cluster_0 Synthetic Divergence of the 7-Fluoroquinolone Core A Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Ambidentate Nucleophile) B N-Alkylation (K2CO3, DMF) Thermodynamic Control A->B Soft Electrophile / Polar Aprotic C O-Alkylation Kinetic Control A->C Hard Electrophile (Minimized) D N-Alkyl-7-fluoro Intermediate (Activated for SNAr) B->D High Yield (>80%) E SNAr Amination (2° Amine, Δ) D->E Nucleophilic Attack at C7 F 7-Amino-N-Alkyl Quinolone (Target Scaffold) E->F Meisenheimer Complex Collapse (-HF)

Caption: Workflow demonstrating the critical N-alkylation step required to lock the tautomer prior to C7 SN​Ar functionalization.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows include built-in analytical checkpoints to ensure mechanistic fidelity.

Protocol 1: Regioselective N-Alkylation

To prevent unwanted O-alkylation, the reaction must be driven under thermodynamic control using a mild base in a polar aprotic solvent[5].

  • Preparation: Suspend methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 eq). Causality: K2​CO3​ is a mild base that deprotonates the N1-H without promoting degradation. DMF leaves the resulting nitrogen anion relatively unsolvated, maximizing its nucleophilicity.

  • Alkylation: Add the alkyl halide (e.g., ethyl iodide or cyclopropyl bromide, 1.5 eq) dropwise. Stir at 80°C for 4–6 hours.

  • Workup: Quench with ice water. Filter the resulting precipitate and wash with cold water to remove residual DMF and inorganic salts.

  • Self-Validation (NMR): Analyze via 1H NMR. Successful N-alkylation is confirmed by the diagnostic C2-H singlet at ~8.5 ppm . O-alkylation will significantly shift this proton upfield. Furthermore, the appearance of N-alkyl protons (e.g., a multiplet at ~3.5 ppm for a cyclopropyl group) confirms the transformation[6].

Protocol 2: SN​Ar Amination at C7

Once N-alkylated, the C7-fluorine is highly activated for displacement by secondary amines to generate biologically active targets, such as GABAA​ receptor modulators or antimalarial agents[4][5].

  • Preparation: Dissolve the N-alkyl-7-fluoro intermediate (1.0 eq) in DMSO or NMP (0.1 M).

  • Nucleophilic Addition: Add the desired secondary amine (e.g., piperazine or a functionalized pyrrolidine, 3.0 eq). Note: Excess amine acts as both the nucleophile and the acid scavenger (to neutralize the generated HF).

  • Thermal Activation: Heat the mixture to 100–120°C for 8–12 hours. Causality: While the fluorine inductively activates the ring, the aromaticity is temporarily broken during the formation of the Meisenheimer complex, requiring thermal energy to cross the activation barrier.

  • Self-Validation (NMR/MS): Analyze via 19F NMR and 1H NMR. The reaction is complete when the 19F signal (typically around -110 ppm) completely disappears. In the 1H NMR, the C8-H proton will collapse from a doublet (due to 3JH−F​ coupling of ~10 Hz) to a sharp singlet , definitively proving the displacement of the fluorine atom.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and reactivity metrics for the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold.

Property / ParameterValue / ObservationMechanistic Rationale
CAS Number 1448259-82-2Unique identifier for the specific methyl ester core[1].
Molecular Formula C11​H8​FNO3​ Base scaffold prior to N-alkylation and C7-substitution.
N-Alkylation Regioselectivity >95% N-alkyl vs. O-alkyl K2​CO3​ /DMF favors the thermodynamically stable N-alkylation pathway[5].
SN​Ar Leaving Group Ability F > Cl > Br > IFluorine's high electronegativity stabilizes the rate-determining Meisenheimer complex addition step[2].
C8-H NMR Coupling (Pre- SN​Ar ) Doublet, 3JH−F​≈10 HzOrtho-coupling to the C7 fluorine atom; serves as a diagnostic tool for reaction completion.

References

  • Appchem. Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1448259-82-2.
  • National Center for Biotechnology Information (PubChem). 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • The Journal of Organic Chemistry (ACS Publications). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water.
  • University of Wisconsin. DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF GABAAR SUBTYPE SELECTIVE LIGANDS.
  • Semantic Scholar. New Quinolone-Based Thiosemicarbazones Showing Activity Against Plasmodium falciparum and Mycobacterium tuberculosis.
  • National Science Foundation (NSF PAR). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines.

Sources

Exploratory

An In-depth Technical Guide to Methyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Core Intermediate in Fluoroquinolone Synthesis

Abstract Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal molecular scaffold in the field of medicinal chemistry, serving as a high-value intermediate in the synthesis of numerous fluoroquinolone ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal molecular scaffold in the field of medicinal chemistry, serving as a high-value intermediate in the synthesis of numerous fluoroquinolone antibiotics. This class of synthetic broad-spectrum antibacterial agents has been a cornerstone of infectious disease treatment for decades. The strategic placement of the fluorine atom at the C-7 position and the inherent reactivity of the quinolone core make this compound an ideal precursor for introducing diverse functionalities that govern antibacterial potency, spectrum, and pharmacokinetic properties. This technical guide provides an in-depth exploration of its synthesis, characterization, and critical role in the development of potent fluoroquinolone drugs, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Fluoroquinolone Landscape and the Centrality of the Quinolone Core

Fluoroquinolones are a class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The foundational structure of these drugs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The 4-carbonyl and 3-carboxylate groups are crucial for binding to the DNA gyrase-DNA complex, forming the pharmacophore essential for antibacterial activity.[1]

The evolution from the first-generation quinolone (nalidixic acid) to the more potent fluoroquinolones was marked by key structural modifications. The introduction of a fluorine atom at the C-6 position dramatically increased antibacterial potency and gyrase inhibition.[1][2] Subsequent generations saw modifications primarily at the N-1 and C-7 positions to enhance the spectrum of activity, particularly against Gram-positive bacteria and to improve pharmacokinetic profiles.[3]

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate emerges as a critical building block precisely because it contains the essential pharmacophore and a strategically placed fluorine atom at C-7. This fluorine is not the primary source of potency (which is typically a C-6 fluorine) but serves as an excellent leaving group for subsequent nucleophilic aromatic substitution, allowing for the introduction of various nitrogen-containing heterocycles (like piperazine) that define the activity and properties of the final drug.[4][5]

Chapter 2: Synthesis of the Core Intermediate

The most established and versatile method for constructing the 4-quinolone core is the Gould-Jacobs reaction, first reported in 1939.[6][7] This reaction provides a direct pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-oxo (4-quinolone) form.

2.1 The Gould-Jacobs Reaction: Mechanism and Rationale

The synthesis involves two primary stages:

  • Condensation: An aromatic amine (in this case, 3-fluoroaniline) undergoes a nucleophilic attack on an activated malonic ester derivative, such as dimethyl methoxymethylenemalonate (DMMM) or diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (methanol or ethanol) to form a stable enamine intermediate (e.g., dimethyl ((3-fluorophenyl)amino)methylenemalonate).[6][7]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization. This 6-electron electrocyclization closes the quinoline ring system, followed by the elimination of a second alcohol molecule to yield the final methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7]

Causality Behind Experimental Choices:

  • Starting Materials: 3-fluoroaniline is selected to place the fluorine atom at the desired C-7 position in the final quinolone ring. DEEM or DMMM are used as they provide the three-carbon chain necessary to form the pyridone ring of the quinolone system.

  • High Temperature: The cyclization step has a significant activation energy barrier and typically requires temperatures above 250 °C.[7] This is often achieved using high-boiling point solvents like diphenyl ether or Dowtherm A, which act as efficient heat transfer agents.

  • Modern Adaptations: To circumvent the harsh conditions of traditional heating, modern protocols often employ microwave irradiation. Microwave synthesis can dramatically reduce reaction times from hours to minutes and improve yields by promoting efficient and uniform heating.[8][9] Alternatively, catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can facilitate the cyclization under milder conditions.[8]

2.2 Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol describes a modern, efficient approach to synthesizing the title intermediate.

Step 1: Condensation

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine 3-fluoroaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 120-140 °C and hold for 10-15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of 3-fluoroaniline and the formation of the enamine intermediate.

  • After cooling, remove the resulting methanol byproduct under reduced pressure.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (5-10 mL).

  • Return the sealed vial to the microwave reactor.

  • Heat the mixture to 250 °C and hold for 20-30 minutes.[9] The high pressure generated facilitates the reaction.

  • Cool the reaction vessel to room temperature. A precipitate should form.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane or ice-cold acetonitrile to remove the diphenyl ether.[9]

  • Dry the resulting solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like DMF or ethanol.

2.3 Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Workup & Purification A 3-Fluoroaniline C Enamine Intermediate A->C Microwave 120-140°C, 15 min B Dimethyl Methoxymethylenemalonate B->C Microwave 120-140°C, 15 min E Methyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate C->E Microwave 250°C, 30 min D Diphenyl Ether (Solvent) D->E F Filtration & Washing (Hexane/Acetonitrile) E->F G Purified Product F->G API_Synthesis A Methyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate (Intermediate) B 7-Fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid A->B 1. Saponification (NaOH, H₃O⁺) C 1-Cyclopropyl-6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid (Key Precursor*) B->C 2. N-1 Cyclopropylation (Not a direct step from this intermediate, illustrates the core change) E Ciprofloxacin (Final API) C->E 3. C-7 Substitution (SNA_r_) D Piperazine D->E 3. C-7 Substitution (SNA_r_)

Caption: Logical steps transforming the quinolone core into Ciprofloxacin.

Chapter 5: Structure-Activity Relationship (SAR) Insights
  • C-7 Substituent: The nature of the group at C-7 is a primary determinant of the drug's properties. A piperazine ring, as seen in ciprofloxacin, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa. [2]It may also play a role in inhibiting bacterial efflux pumps. [2]The basic nitrogen in the piperazine ring is also crucial for water solubility and pharmacokinetic behavior. [3]* N-1 Substituent: A cyclopropyl group at the N-1 position, as found in ciprofloxacin, generally enhances overall antibacterial potency compared to an ethyl group (found in norfloxacin).

  • C-3 Carboxylic Acid & C-4 Carbonyl: As mentioned, these two groups are inviolable. They are essential for binding to bacterial enzymes and are a prerequisite for any antibacterial activity. [1]Modification of the 4-oxo-3-carboxylic acid core almost invariably leads to a reduction in antimicrobial effectiveness. [10]

Conclusion

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a testament to the power of strategic molecular design in drug discovery. While not an active agent itself, its carefully arranged functional groups provide a robust and versatile platform for the synthesis of life-saving fluoroquinolone antibiotics. Its synthesis via the Gould-Jacobs reaction is a classic yet highly relevant transformation in industrial and medicinal chemistry. Understanding the synthesis, characterization, and subsequent chemical manipulation of this core intermediate is fundamental for any scientist or researcher engaged in the development of new antibacterial agents. The principles derived from its chemistry continue to inform the design of next-generation antibiotics aimed at overcoming the challenge of microbial resistance.

References
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 13). Fluoroquinolones Used in Therapy. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Retrieved from [Link]

  • Opast Publisher. (2022, October 27). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Retrieved from [Link]

  • MDPI. (2023, March 1). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Retrieved from [Link]

  • Frontiers. (2023, September 6). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts.
  • MDPI. (2024, April 30). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US4292317A - 1,4-Dihydro-quinoline-3-carboxylic acid derivatives, process for their preparation and compositions containing them.
  • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Retrieved from [Link]

  • PMC (PubMed Central). (2023, January 4). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1448259-82-2. Retrieved from [Link]

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Retrieved from https://pubmed.ncbi.nlm.nih.gov/10619141/
  • ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

Sources

Foundational

Solubility Profile of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in Organic Solvents: An In-depth Technical Guide

Executive Summary: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its entire development lifecycle, from synthesis and purification to formulation and bioavai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks required to establish a robust solubility profile for Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. While specific experimental solubility data for this exact ester is not extensively published, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles and data from closely related analogues to provide a predictive and practical framework. We will explore the key physicochemical properties of the molecule, delve into theoretical prediction models like COSMO-RS and Hansen Solubility Parameters, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. By understanding the causality behind experimental choices and data interpretation, researchers and drug development professionals can strategically select solvents to optimize crystallization, ensure formulation stability, and ultimately accelerate the path to a viable drug product.

Introduction: The Critical Role of Solubility Profiling

In pharmaceutical development, understanding the solubility of an API is not merely an academic exercise; it is a cornerstone of process chemistry and formulation science. The selection of an appropriate solvent system impacts reaction kinetics, impurity profiles, and, most critically, the crystallization process, which dictates the final physical form of the API (e.g., polymorph, particle size).[1][2] An unsuitable solvent can lead to poor yields, difficult purifications, or the formation of an unstable or poorly bioavailable solid form.[2]

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a crucial building block for many potent fluoroquinolone antibiotics. Its solubility profile directly influences the efficiency of its synthesis and the subsequent steps leading to the final API. This guide provides the necessary tools for researchers to either generate this critical data or to make highly informed predictions, thereby mitigating risks in process scale-up and formulation.

Physicochemical Characterization of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility behavior.

2.1 Molecular Structure and Basic Properties

  • Molecular Formula: C₁₁H₈FNO₃[3]

  • Molecular Weight: 221.18 g/mol [3]

  • Chemical Structure: (Image generated for illustrative purposes) The structure features a polar quinolone core capable of hydrogen bonding via the N-H group and the keto-enol tautomerism of the 4-oxo group. The methyl ester group reduces the hydrogen bond donating capacity compared to its carboxylic acid parent, which is expected to decrease solubility in highly polar, protic solvents while increasing it in solvents of moderate polarity.

2.2 Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, we can infer key properties from its structure and from data on closely related analogues. These parameters are crucial for interpreting solubility data and for building predictive models.

PropertyPredicted Value/CommentRationale & Impact on Solubility
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5 (Estimated)The parent acid, 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has a low logP, indicating hydrophilicity. Esterification of the carboxylic acid significantly increases lipophilicity. A logP in this range suggests moderate solubility in a broad range of organic solvents and lower solubility in water. For comparison, the related 7-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a calculated XLogP3 of 2.6.[4]
pKa (Acid Dissociation Constant) Acidic pKa: ~6-8 (for N-H), Basic pKa: <2 (for quinolone N) (Estimated)The primary ionizable group is the N-H proton on the dihydropyridine ring. Its acidity is comparable to that of an amide or aniline. This makes the molecule a very weak acid. Unlike its parent carboxylic acid (pKa ~5.5-6.0), the ester does not have a readily ionizable acidic proton, meaning its solubility will be far less dependent on pH in near-neutral aqueous media. The quinolone nitrogen is weakly basic.
Hydrogen Bonding Capacity 1 Donor (N-H), 3 Acceptors (2x C=O, 1x F)The ability to act as both a hydrogen bond donor and acceptor allows for interactions with a wide variety of solvents, from protic (e.g., alcohols) to aprotic polar (e.g., DMSO, DMF).

Theoretical Approaches to Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable guidance for solvent screening, saving significant time and resources.

3.1 Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their HSP values are similar.[5] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" is calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted (RED = Ra/R₀ < 1).[6]

Logical Workflow for HSP-based Solvent Screening:

HSP_Workflow cluster_0 Step 1: Parameter Acquisition cluster_1 Step 2: Calculation & Prediction cluster_2 Step 3: Solvent Selection A Determine Solute HSP (Group contribution methods or experimental) C Calculate Hansen Distance (Ra) for each solvent A->C B Compile Solvent HSP Database B->C D Calculate RED Number (Ra/R₀) C->D E Rank Solvents by RED Number D->E F Select Solvents with RED < 1 for Experimental Screening E->F

Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent screening.

3.2 COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[7] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charges.[7]

Advantages for Pharmaceutical Development:

  • High Predictive Power: Does not rely on empirical group contributions and can handle complex molecules with unique functional groups.

  • No Experimental Data Needed for Solute: Only the chemical structure is required to perform the initial quantum chemical calculation.

  • Temperature Dependence: Can predict solubility across a range of temperatures, which is critical for designing crystallization processes.

This method is computationally intensive but provides a highly accurate prediction of the thermodynamic solubility limit, making it invaluable for late-stage development and process optimization.

Experimental Determination of Solubility Profile

Experimental measurement remains the gold standard for determining solubility. The choice of method depends on the stage of development, balancing throughput with accuracy.

4.1 Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility of the most stable crystalline form of the compound and is essential for final solvent selection for crystallization and formulation.[6] The shake-flask method is the most widely accepted protocol.[1]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to a series of vials. The excess solid is critical to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMSO, DMF) to each vial.

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25°C and 37°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined preliminarily by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Dilution: Immediately dilute the filtrate with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the analytical range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL and mol/L.

4.2 Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in a strong organic solvent, typically DMSO.[8] It measures the concentration at which a compound precipitates when its DMSO stock solution is diluted into an aqueous or organic medium. While faster, it often overestimates thermodynamic solubility because it can lead to the formation of supersaturated solutions or metastable amorphous precipitates.[9]

Workflow for Kinetic Solubility Measurement:

Kinetic_Solubility_Workflow A Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) C Add small aliquots of DMSO stock to the solvent wells A->C B Dispense target organic solvent into a 96-well plate B->C D Incubate and Shake (e.g., 1-2 hours at 25°C) C->D E Measure Precipitation (Turbidimetry/Nephelometry) D->E F Alternatively: Filter/Centrifuge and quantify supernatant via HPLC-UV D->F Higher Accuracy G Determine Kinetic Solubility Limit E->G F->G

Caption: High-throughput kinetic solubility determination workflow.

Data Presentation and Interpretation

A clear presentation of solubility data is crucial for decision-making. Data should be compiled into tables that allow for easy comparison across different solvents and conditions.

Table 1: Properties of Common Organic Solvents in Pharmaceutical Processing

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)HSP (δD, δP, δH)Typical Use
Methanol 26532.7(15.1, 12.3, 22.3)Reaction, Crystallization
Ethanol 37824.5(15.8, 8.8, 19.4)Reaction, Crystallization, Formulation
Acetone 35620.7(15.5, 10.4, 7.0)Reaction, Cleaning, Extraction
Acetonitrile 28237.5(15.3, 18.0, 6.1)Reaction, HPLC Mobile Phase
Ethyl Acetate 3776.0(15.8, 5.3, 7.2)Extraction, Chromatography, Crystallization
Dimethyl Sulfoxide (DMSO) 318946.7(18.4, 16.4, 10.2)Reaction, High-solubility stock solutions[10]
N,N-Dimethylformamide (DMF) 215336.7(17.4, 13.7, 11.3)Reaction, High-solubility applications[11]

Solvent classes are based on FDA guidelines regarding toxicity.[12]

Table 2: Example Solubility Profile of a Fluoroquinolone Ester Analogue (Note: This data is illustrative for a representative fluoroquinolone ester, as specific data for the title compound is not publicly available. Values are hypothetical but reflect expected trends.)

SolventSolubility at 25°C (mg/mL)Solubility at 25°C (mol/L)Qualitative Assessment
Methanol150.068Moderately Soluble
Ethanol80.036Sparingly Soluble
Acetone250.113Soluble
Acetonitrile50.023Sparingly Soluble
Ethyl Acetate120.054Moderately Soluble
Toluene< 1< 0.005Insoluble
DMSO> 100> 0.452Freely Soluble
DMF> 100> 0.452Freely Soluble
Water< 0.1< 0.0005Practically Insoluble

Interpretation: The high solubility in polar aprotic solvents like DMSO and DMF is expected for this class of compounds and is why they are often used as solvents for challenging reactions.[11] The moderate solubility in acetone and alcohols suggests these could be suitable solvents for crystallization, potentially through cooling or anti-solvent addition techniques. The insolubility in a non-polar solvent like toluene is consistent with the polar nature of the quinolone core.

Factors Influencing Solubility

  • Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature. This relationship is fundamental to purification by recrystallization.

  • Crystalline Form (Polymorphism): Different polymorphs of a compound can have significantly different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies (e.g., via XRPD) to ensure data consistency.[13]

  • Solvent-Solute Interactions: The balance of dispersion, polar, and hydrogen-bonding interactions, as described by HSP, governs solubility. The N-H and carbonyl groups of the quinolone can form hydrogen bonds with protic solvents like alcohols, while the aromatic system can engage in π-π stacking with aromatic solvents. The overall polarity will favor polar solvents.

Conclusion

Establishing a comprehensive solubility profile for Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a mandatory step for efficient and robust pharmaceutical development. This guide outlines a dual approach, combining theoretical prediction models for rapid initial screening with rigorous experimental protocols for definitive data generation. By employing tools like Hansen Solubility Parameters and performing gold-standard shake-flask experiments, researchers can build a deep, mechanistic understanding of the compound's behavior in various organic solvents. This knowledge empowers the rational design of scalable synthesis, purification, and crystallization processes, ultimately de-risking development and accelerating the delivery of new fluoroquinolone-based medicines.

Sources

Exploratory

mechanism of action of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives

An In-depth Technical Guide to the Mechanism of Action of Methyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Ut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Methyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Quinolone Scaffold

The quinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of antimicrobial therapy for decades.[1][2] Their journey began with the discovery of nalidixic acid in 1962, and a pivotal breakthrough occurred with the introduction of a fluorine atom at the C-6 position, giving rise to the highly potent fluoroquinolone subclass.[3][] These agents are distinguished by their unique mechanism of action: the direct inhibition of bacterial DNA synthesis, a mode of action different from many other antibiotic classes like β-lactams or aminoglycosides.[3][5]

This guide focuses on a specific chemical class: methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives . This nomenclature defines a core structure with key features that are critical to its biological activity: the 4-oxo-1,4-dihydroquinoline core is essential for antibacterial action, the fluorine atom at position 7 influences potency and spectrum, and the methyl ester at the C-3 position represents a variation on the classic carboxylic acid moiety that is crucial for enzyme interaction. Understanding the precise mechanism by which these molecules exert their bactericidal effects is fundamental to overcoming resistance and designing the next generation of inhibitors.

Primary Mechanism of Action: Trapping and Converting Type II Topoisomerases into Cellular Toxins

The primary targets for all quinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6] These are type II topoisomerases that manage the complex topology of bacterial DNA during replication, transcription, and repair.[7][8] Rather than simply inhibiting these enzymes, fluoroquinolones convert them into toxic agents that fragment the bacterial chromosome.[9][10]

The Molecular Targets: DNA Gyrase and Topoisomerase IV

Both enzymes are heterotetramers. DNA gyrase is composed of two GyrA and two GyrB subunits (A2B2), while topoisomerase IV consists of two ParC and two ParE subunits (C2E2).[3][11]

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme's unique function is to introduce negative supercoils into the bacterial DNA.[1] This process is crucial for compacting the chromosome and is essential for initiating DNA replication.[]

  • Topoisomerase IV (ParC₂ParE₂): The primary role of this enzyme is to decatenate, or unlink, the two newly replicated daughter chromosomes following a round of DNA replication.[12] Without this separation, the bacterial cell cannot divide.

Formation of the Ternary Cleavage Complex

The bactericidal action of fluoroquinolone derivatives stems from their ability to stabilize a transient intermediate in the topoisomerase reaction cycle. The process unfolds as follows:

  • Enzyme-DNA Binding: The topoisomerase (either gyrase or topoisomerase IV) binds to a segment of DNA.

  • DNA Cleavage: The enzyme makes a double-strand break in the DNA. The GyrA or ParC subunits form a covalent bond with the 5' ends of the broken DNA.

  • Quinolone Intervention: The fluoroquinolone derivative intercalates into the cleaved DNA at the site of the break. It forms a stable, non-covalent complex with both the enzyme and the DNA, effectively "trapping" this intermediate state.[13] This structure is known as the quinolone-enzyme-DNA ternary complex .[14][15]

  • Inhibition of Religation: By stabilizing this complex, the drug prevents the enzyme from resealing the DNA break.[16]

Consequences: Replication Fork Arrest and Cell Death

The formation of these stable ternary complexes has catastrophic consequences for the bacterium. The complexes act as physical roadblocks along the DNA.[11] When a replication fork encounters a trapped complex, DNA synthesis is halted.[6] This collision is believed to convert the reversible complex into an irreversible state, leading to the release of double-strand DNA breaks.[6][14] The accumulation of these DNA breaks triggers the cell's SOS response and ultimately leads to programmed cell death, which is the basis of the drug's bactericidal activity.[13]

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell cluster_1 Normal Enzyme Action Replication DNA Replication Fork TernaryComplex Ternary Complex (Quinolone-Enzyme-DNA) Replication->TernaryComplex Collision Topoisomerase DNA Gyrase or Topoisomerase IV Topoisomerase_binds_DNA 1. Enzyme binds DNA DNA Bacterial DNA Quinolone Fluoroquinolone Derivative Quinolone->TernaryComplex Cleavage 2. Transient DNA double-strand break Topoisomerase_binds_DNA->Cleavage Religation 3. DNA strand passage & religation Cleavage->Religation Cleavage->TernaryComplex Quinolone Intervention DSB Irreversible Double-Strand Breaks TernaryComplex->DSB Replication fork arrest CellDeath Bactericidal Effect (Cell Death) DSB->CellDeath SOS Response

Caption: Fluoroquinolone derivatives trap topoisomerases on DNA, leading to lethal double-strand breaks.

Differential Targeting and Structure-Activity Relationships (SAR)

The effectiveness of a specific fluoroquinolone derivative is determined by its affinity for the target enzymes and its ability to accumulate within the bacterial cell.

Gram-Negative vs. Gram-Positive Specificity

A well-established paradigm in quinolone action is the differential primary target based on bacterial type:

  • Gram-Negative Bacteria (e.g., E. coli): DNA gyrase is generally the more sensitive and primary target.[2][12]

  • Gram-Positive Bacteria (e.g., S. aureus): Topoisomerase IV is often the primary target.[11][17]

This distinction is crucial for drug development. Newer fluoroquinolones that exhibit more balanced, dual-targeting activity against both enzymes may have a broader spectrum and a lower propensity for resistance development.[11][13]

Key Structural Determinants of Activity

The "methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate" scaffold contains several positions where chemical modifications dramatically influence activity.[18][19]

  • N-1 Substituent: A cyclopropyl group at this position, as seen in ciprofloxacin, often confers superior overall potency compared to ethyl or other alkyl groups.[8][20]

  • C-3 Carboxylic Acid / C-4 Carbonyl: These two groups are essential for the core activity. They are believed to be the primary sites of interaction with the DNA and the enzyme, possibly mediated through a water-metal ion bridge.[9][13] The methyl ester in the topic compound is a prodrug form that must be hydrolyzed to the free carboxylic acid to become active.

  • C-7 Substituent: The fluorine at this position contributes to potency. More commonly, this position is modified with heterocyclic rings (e.g., piperazine, pyrrolidine). These substituents are critical for modulating the spectrum of activity (Gram-positive vs. Gram-negative), improving cell penetration, and influencing pharmacokinetic properties.[8][18]

  • C-6 Fluoro Group: While the topic specifies a C-7 fluoro, the most common and potent fluoroquinolones possess a fluorine at C-6. This addition dramatically increases the inhibition of DNA gyrase.[3][19]

Mechanisms of Bacterial Resistance

The widespread use of fluoroquinolones has inevitably led to the emergence of resistance, which can arise through several mechanisms.[17][21]

  • Target-Mediated Resistance: This is the most common and clinically significant mechanism.[9] It involves point mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, parE). These mutations typically occur in a specific region known as the Quinolone Resistance-Determining Region (QRDR) , which is located near the enzyme's active site.[17][22] These amino acid changes reduce the binding affinity of the fluoroquinolone to the ternary complex, requiring higher drug concentrations for inhibition.[23] High-level resistance often results from the accumulation of mutations in both target enzymes.[22]

  • Altered Drug Accumulation: Bacteria can reduce the intracellular concentration of the drug through two main strategies:

    • Increased Efflux: Overexpression of native multidrug resistance (MDR) efflux pumps actively transports the fluoroquinolone out of the cell before it can reach its target.[7][8]

    • Reduced Permeability: In Gram-negative bacteria, mutations that alter or reduce the expression of outer membrane porin proteins can decrease the influx of the drug into the cell.[17]

  • Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These mobile genetic elements can carry genes such as:

    • qnr proteins: These proteins bind to and protect DNA gyrase and topoisomerase IV from quinolone binding.[3][9]

    • aac(6’)-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can also acetylate certain fluoroquinolones, reducing their efficacy.[9]

Fluoroquinolone Resistance Mechanisms cluster_0 Resistance Mechanisms Quinolone Fluoroquinolone Target DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibits TargetMutation Target Modification (QRDR Mutations) TargetMutation->Target Alters Target Site ReducedActivity Reduced or No Bactericidal Effect TargetMutation->ReducedActivity Efflux Increased Efflux (Efflux Pumps) Efflux->Quinolone Pumps Drug Out Efflux->ReducedActivity Permeability Decreased Permeability (Porin Loss) Permeability->Quinolone Blocks Entry Permeability->ReducedActivity Plasmid Plasmid-Mediated (qnr proteins, etc.) Plasmid->Target Protects Target Plasmid->ReducedActivity

Caption: Bacteria develop resistance to fluoroquinolones via target mutations, efflux, reduced uptake, or plasmid-encoded protection.

Key Experimental Protocols

To investigate the mechanism of action of novel fluoroquinolone derivatives, a series of well-established in vitro assays are employed. The choice of these protocols is driven by the need to validate the molecular target, quantify inhibitory potency, and assess whole-cell antibacterial activity.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
  • Rationale: This assay directly measures the enzymatic activity of DNA gyrase, which uses ATP to introduce negative supercoils into relaxed circular DNA. Inhibition of this activity is a hallmark of quinolone action. The degree of supercoiling can be visualized by agarose gel electrophoresis, as more supercoiled DNA migrates faster through the gel than its relaxed counterpart.[5][24]

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), 1 unit of purified DNA gyrase, and 0.5 µg of relaxed pBR322 plasmid DNA.

    • Inhibitor Addition: Add the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative at a range of concentrations (e.g., 0.01 µM to 100 µM). Include a no-drug control (positive enzyme activity) and a no-enzyme control (relaxed DNA).

    • Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.

    • Incubation: Incubate the reaction at 37°C for 60 minutes.

    • Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and EDTA (to chelate Mg²⁺).

    • Analysis: Load the samples onto a 1% agarose gel. Run the electrophoresis at 80V for 2-3 hours.

    • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicates inhibition. The IC₅₀ (the concentration of inhibitor required to reduce supercoiling by 50%) can be determined by densitometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
  • Rationale: While enzyme assays confirm the molecular target, the MIC test measures the compound's effectiveness against whole bacterial cells. It accounts for factors like cell wall penetration and efflux pump activity, providing a more clinically relevant measure of antibacterial potency.[10]

  • Methodology (Broth Microdilution):

    • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Inoculum: Prepare a bacterial inoculum (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 35°C for 18-24 hours.

    • Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Quantitative Data Summary

The following table presents hypothetical data for a novel derivative compared to a standard fluoroquinolone, ciprofloxacin, to illustrate the type of results generated from the described protocols.

CompoundDNA Gyrase IC₅₀ (µM) [E. coli]Topoisomerase IV IC₅₀ (µM) [S. aureus]MIC (µg/mL) [E. coli ATCC 25922]MIC (µg/mL) [S. aureus ATCC 29213]
Ciprofloxacin 0.54.00.0150.25
Derivative X 0.81.50.060.125

Data are for illustrative purposes only.

This data suggests that "Derivative X" is slightly less potent against E. coli DNA gyrase but shows improved, more balanced activity against S. aureus topoisomerase IV compared to ciprofloxacin. This translates to better whole-cell activity against the Gram-positive organism, S. aureus.

Conclusion and Future Perspectives

The is consistent with the well-established model for the fluoroquinolone class. These compounds exert their bactericidal effect by targeting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, and trapping them in a cleavage complex with DNA.[6][9] This action leads to the arrest of DNA replication and the generation of lethal double-strand breaks.[3] The specific substitutions on the quinolone core are critical for determining the potency, antibacterial spectrum, and susceptibility to resistance mechanisms.[18]

As resistance to current fluoroquinolones continues to rise, research is focused on designing novel derivatives that can overcome these challenges.[23][25] Key strategies include developing compounds with potent, balanced dual-targeting activity to require multiple mutations for resistance, and modifying structures to evade recognition by efflux pumps.[11] A deep, mechanistic understanding, grounded in the experimental protocols described herein, is the foundation upon which the next generation of these vital antibacterial agents will be built.

References

  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry. [Link]

  • Aldred, K. J., & Kerns, R. J. (2014). Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Martinez, J. L., & Alonso, A. (2003). Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2020). Mechanisms of Resistance to Quinolones. IntechOpen. [Link]

  • Bush, N. G., Diez-Santos, I., & Dixon, A. J. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]

  • Jain, R., & Danziger, L. H. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]

  • Osherov, N., Cherepanov, A., & Starkova, A. (2001). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. [Link]

  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). ldh.la.gov. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Tari, L. W., Trzoss, M., & Bensen, D. C. (2021). Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. ACS Omega. [Link]

  • Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy. [Link]

  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Gonzalez-Bello, C. (2026). The Difluoroboranyl-Fluoroquinolone Derivative “7a” Inhibits Bacterial DNA Gyrase and Exhibits Potent Activity Against Ciprofloxacin-Resistant S. aureus In Vitro and In Vivo Using an Acute Pneumonia Model. MDPI. [Link]

  • Pumbwe, L., & Piddock, L. J. V. (2023). Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum. [Link]

  • Miller, A. A., & Hegde, S. S. (2020). Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. PubMed. [Link]

  • Emmerson, A. M., & Jones, A. M. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]

  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Ren, Y., & He, R. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. [Link]

  • Gonzalez-Bello, C. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI. [Link]

  • Li, Y., & Wang, S. (2023). Fluorescence Polarization Assay Based on a New Recognition Motif QepA for the One-Step Detection of Fluoroquinolones in Eggs. Journal of Agricultural and Food Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in the lab

Application Note: Laboratory Synthesis of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Modified Gould-Jacobs Reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Modified Gould-Jacobs Reaction

Executive Summary & Mechanistic Rationale

The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a privileged pharmacophore, serving as the central core for the fluoroquinolone class of broad-spectrum antibiotics (e.g., ciprofloxacin, levofloxacin)[1]. The synthesis of the specific intermediate, methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , requires precise regiochemical control and high-temperature thermodynamics.

The reaction proceeds via two distinct mechanistic phases:

  • Nucleophilic Condensation: 3-Fluoroaniline undergoes a nucleophilic addition-elimination reaction with DMMM. The elimination of methanol drives the formation of a stable anilidomethylenemalonate intermediate[4].

  • Thermal Electrocyclization: A high-temperature 6π-electron electrocyclization forms the quinoline ring[2]. Because 3-fluoroaniline is meta-substituted, cyclization can occur at two different ortho positions, yielding a mixture of the 7-fluoro (major, sterically favored) and 5-fluoro (minor, sterically hindered) regioisomers. This necessitates a targeted purification strategy. The reaction requires temperatures exceeding 240 °C to overcome the high activation energy barrier of the ring closure, necessitating high-boiling inert solvents like Dowtherm A or diphenyl ether[5].

Workflow Visualization

G N1 3-Fluoroaniline + DMMM N2 Stage 1: Condensation (110 °C, -MeOH) N1->N2 N3 Anilidomethylenemalonate Intermediate N2->N3 Drives equilibrium via MeOH distillation N4 Stage 2: Thermal Cyclization (Dowtherm A, 250 °C) N3->N4 N5 Methyl 7-fluoro-4-oxo- quinoline-3-carboxylate (Major Isomer) N4->N5 Sterically favored N6 Methyl 5-fluoro-4-oxo- quinoline-3-carboxylate (Minor Isomer) N4->N6 Sterically hindered N7 Stage 3: Recrystallization (DMF/EtOH) N5->N7 N6->N7 N8 Pure Target Compound (>98% ee) N7->N8 Regioisomer resolution

Caption: Mechanistic workflow of the Gould-Jacobs synthesis highlighting regioisomer resolution.

Quantitative Reaction Parameters

To ensure a self-validating protocol, empirical data regarding the thermal cyclization step is summarized below. Yields are highly dependent on the cyclization temperature; insufficient heat leads to incomplete conversion, while excessive heat promotes decomposition[4][5].

ParameterTemperature (°C)Time (Minutes)Solvent SystemIsolated Yield (7-Fluoro)Observation / Causality
Sub-optimal 180 - 200 °C120Diphenyl Ether< 15%Insufficient energy to overcome 6π electrocyclization barrier.
Standard 240 - 250 °C45Dowtherm A55 - 62%Optimal thermodynamic balance; complete conversion of intermediate.
Microwave 300 °C5Neat / Excess DMMM47%Rapid heating reduces decomposition but lowers overall isolated yield[4].
Decomposition > 280 °C (Thermal)60Dowtherm A< 20%Extensive charring and degradation of the quinolone core.

Detailed Experimental Protocol

Safety Note: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) has a strong odor and acts as an irritant. All high-temperature steps must be conducted in a high-flow fume hood with a blast shield.

Phase 1: Condensation (Formation of the Enamine Intermediate)
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation apparatus, add 3-fluoroaniline (11.1 g, 100 mmol, 1.0 eq) and dimethyl methoxymethylenemalonate (DMMM) (19.1 g, 110 mmol, 1.1 eq).

  • Heating & Distillation: Heat the neat mixture to 110–120 °C using a silicone oil bath.

  • Causality Check: As the nucleophilic attack occurs, methanol is generated as a byproduct[2][4]. The short-path distillation apparatus will collect the evolving methanol. Removing this byproduct continuously drives the reaction equilibrium forward according to Le Chatelier's principle.

  • Validation: After 2 hours, or when methanol distillation ceases, monitor the reaction via TLC (Hexanes:EtOAc 7:3). The primary amine spot should be completely consumed.

  • Isolation: Cool the mixture to room temperature. The resulting crude dimethyl (((3-fluorophenyl)amino)methylene)malonate can be used directly in the next step without further purification, as it is highly stable.

Phase 2: High-Temperature Electrocyclization
  • Solvent Preparation: In a separate 500 mL three-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, heat 100 mL of Dowtherm A to 245–250 °C using a heating mantle.

  • Dropwise Addition: Dissolve the crude intermediate from Phase 1 in a minimal amount of warm Dowtherm A (approx. 20 mL). Transfer this to the dropping funnel.

  • Cyclization: Add the intermediate solution dropwise into the vigorously stirring, boiling Dowtherm A over 15 minutes.

  • Causality Check: Dropwise addition into a large volume of high-boiling solvent ensures that the intermediate is immediately subjected to the activation energy required for cyclization while keeping its localized concentration low, thereby preventing intermolecular side-reactions (polymerization/charring)[4][5].

  • Completion: Maintain the temperature at 250 °C for an additional 30 minutes after the addition is complete. The solution will turn dark brown.

Phase 3: Isolation and Regioisomer Resolution
  • Precipitation: Remove the heating mantle and allow the reaction mixture to cool to 80 °C. Slowly pour the warm mixture into 300 mL of rapidly stirring hexanes. The non-polar hexanes will dissolve the Dowtherm A, causing the highly polar quinolone core to precipitate as a crude solid.

  • Filtration: Filter the precipitate under vacuum and wash thoroughly with hot hexanes (3 x 50 mL) to remove residual biphenyl/diphenyl ether.

  • Regioisomer Separation (Critical Step): The crude solid contains a mixture of the desired 7-fluoro isomer and the undesired 5-fluoro isomer.

    • Suspend the crude solid in boiling N,N-dimethylformamide (DMF) (approx. 3-4 mL per gram of solid).

    • Slowly add absolute ethanol until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Causality Check: The 7-fluoro isomer (target) has a highly symmetrical, planar structure that packs more efficiently in a crystal lattice compared to the sterically hindered 5-fluoro isomer. Consequently, the 7-fluoro isomer is significantly less soluble and will selectively crystallize out of the DMF/EtOH mixture, leaving the 5-fluoro isomer in the mother liquor.

  • Final Yield: Filter the purified crystals, wash with ice-cold ethanol, and dry under high vacuum to yield pure methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Analytical Validation

To validate the success of the synthesis and the purity of the regioisomer, perform the following checks:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic highly deshielded singlet of the C-2 proton around δ 8.5–8.7 ppm. The aromatic region will confirm the regiochemistry: the 7-fluoro isomer will display a characteristic ortho coupling between the C-5 and C-6 protons, whereas the 5-fluoro isomer would show a different coupling pattern. The methyl ester will appear as a sharp singlet integrating to 3H at ~3.8 ppm.

  • LC-MS: Confirm the mass of the product (Expected [M+H]+ = 236.07).

Sources

Application

Application Note &amp; Protocols: The Strategic Synthesis of Fluoroquinolone Antibiotics from Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Abstract The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of the critically important fluoroquinolone class of antibiotics.[1][2][3] These synthetic antibacterial agents have see...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of the critically important fluoroquinolone class of antibiotics.[1][2][3] These synthetic antibacterial agents have seen widespread clinical use for decades, treating a variety of infections.[4][5] This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a key intermediate, Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. We will explore its synthesis via the Gould-Jacobs reaction, provide mechanistic insights, detail subsequent transformations into potent antibiotic frameworks, and present validated, step-by-step laboratory protocols.

The Gould-Jacobs Reaction: Foundational Synthesis of the Quinolone Core

The most reliable and historically significant method for constructing the 4-oxo-1,4-dihydroquinoline core is the Gould-Jacobs reaction.[6][7] First reported in 1939, this reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to yield the quinoline ring system.[1][8]

Mechanism and Rationale

The reaction proceeds through two primary, mechanistically distinct stages:

  • Condensation: The synthesis begins with a nucleophilic attack from the amino group of 3-fluoroaniline onto the electron-deficient double bond of a dialkyl ethoxymethylenemalonate (a common choice being Diethyl Ethoxymethylenemalonate, DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[6][9] This step is typically performed at moderate temperatures (100-130 °C).

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy (classically >250 °C) to facilitate a 6-electron electrocyclization.[8] This intramolecular reaction is the energetic bottleneck of the process and results in the formation of the bicyclic quinolone system. The high temperatures are necessary to overcome the activation energy for the ring closure. Traditionally, this is achieved in high-boiling inert solvents like diphenyl ether, but modern approaches have greatly improved efficiency.

The overall pathway is depicted below:

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Fluoroaniline C Anilidomethylenemalonate Intermediate A->C Nucleophilic Attack B Dimethyl Ethoxymethylenemalonate B->C - EtOH D Methyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D Heat (>250°C) 6π Electrocyclization

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Modern Advancements: Enhancing Efficiency

While robust, the classical Gould-Jacobs protocol suffers from harsh conditions and long reaction times. Modern synthetic chemistry has introduced significant improvements:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields by efficiently delivering the high thermal energy required for cyclization.[8][10]

  • Alternative Catalysts: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) has been shown to catalyze the cyclization step under much milder conditions (80-100 °C), providing an excellent alternative to high-temperature thermal methods.[11]

Parameter Classical Thermal Protocol Microwave-Assisted Protocol Eaton's Reagent Protocol
Temperature >250 °C (Cyclization)250 - 300 °C80 - 100 °C (Cyclization)
Reaction Time Several hours5 - 20 minutes~2 hours
Solvent High-boiling (e.g., Diphenyl ether)Often neat or minimal solvent[10]Methanesulfonic Acid
Yield ModerateGood to Excellent[10]Good to Excellent[11]
Key Advantage Simplicity of setupSpeed and efficiencyMild reaction conditions

From Precursor to Potent Antibiotic: The Synthetic Workflow

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not the final active pharmaceutical ingredient (API). It is a versatile platform for introducing the key pharmacophoric elements that define modern fluoroquinolones. The typical synthetic progression involves two crucial steps: N-alkylation and saponification.

Fluoroquinolone_Workflow Start Methyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate (Precursor) Step1 N-Alkylation (e.g., Ethyl Iodide, K₂CO₃, DMF) Start->Step1 Intermediate N-Alkyl Quinolone Ester Step1->Intermediate Step2 Saponification (e.g., NaOH or HCl/H₂O) Intermediate->Step2 End N-Alkyl-7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid (Final Antibiotic Scaffold) Step2->End

Caption: Synthetic workflow from precursor to the final antibiotic core.

Step A: N-Alkylation at the 1-Position

The introduction of a substituent at the N-1 position is critical for modulating the drug's antibacterial spectrum, potency, and pharmacokinetic properties.[12][13] For instance, an ethyl group is present in Norfloxacin, while a cyclopropyl group is a hallmark of the highly successful Ciprofloxacin.

This transformation is typically achieved via a standard nucleophilic substitution reaction. The N-H proton of the quinolone is weakly acidic and can be deprotonated by a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide, cyclopropyl bromide) to form the N-alkylated product.[14]

Step B: Saponification of the 3-Carboxylate Ester

The carboxylic acid moiety at the C-3 position is essential for the biological activity of nearly all fluoroquinolone antibiotics, as it is involved in binding to the bacterial DNA gyrase enzyme complex.[15] Therefore, the methyl ester of the precursor must be hydrolyzed to the corresponding carboxylic acid.

This hydrolysis, known as saponification, can be carried out under either basic or acidic conditions.[16]

  • Basic Hydrolysis: Refluxing the ester with an aqueous solution of a base like sodium hydroxide (NaOH) effectively cleaves the ester bond. A subsequent acidic workup is required to protonate the resulting carboxylate salt and precipitate the free carboxylic acid.[8]

  • Acidic Hydrolysis: Alternatively, heating the ester in a mixture of acids, such as acetic acid and sulfuric acid in water, can also achieve hydrolysis.[17]

Analytical Characterization

Rigorous analytical confirmation is required to verify the structure and purity of the synthesized precursor.

Technique Purpose Expected Observations for Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
¹H NMR Structural confirmation, proton environmentSignals for aromatic protons (with coupling to fluorine), a singlet for the C2-H, a singlet for the methoxy (OCH₃) group (~4.0 ppm), and a broad singlet for the N-H proton.[18]
¹³C NMR Carbon skeleton confirmationResonances for the carbonyl carbon (C=O), aromatic carbons (with C-F coupling), and the methoxy carbon.
¹⁹F NMR Confirmation of fluorine presenceA single resonance confirming the fluorine atom at the C-7 position.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of C₁₁H₈FNO₃ (221.05 g/mol ).[19]
IR Spectroscopy Functional group identificationCharacteristic stretches for N-H (~3200-3400 cm⁻¹), C=O (ester and ketone, ~1650-1730 cm⁻¹), and C-F (~1100-1250 cm⁻¹).[18]
HPLC Purity assessmentA single major peak indicating high purity (>95%).[10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Microwave-Assisted Synthesis of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from established microwave-assisted Gould-Jacobs procedures.[10][11]

  • Reagents & Materials:

    • 3-Fluoroaniline (1.0 eq)

    • Dimethyl 2-(ethoxymethylidene)malonate (1.2 eq)

    • Microwave synthesis vial (5 mL) with a magnetic stir bar

    • Biotage® Initiator+ or similar microwave reactor

    • Ice-cold acetonitrile for washing

    • Vacuum filtration apparatus

  • Procedure:

    • To a 5 mL microwave vial, add 3-fluoroaniline (e.g., 2.0 mmol, 0.222 g).

    • Add dimethyl 2-(ethoxymethylidene)malonate (e.g., 2.4 mmol, 0.418 g).

    • Seal the vial securely.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at 250 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

    • After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

    • Isolate the solid product by vacuum filtration.

    • Wash the filtered solid with a small volume of ice-cold acetonitrile (2 x 3 mL) to remove unreacted starting materials and byproducts.

    • Dry the resulting white to off-white solid under vacuum to a constant weight.

    • Characterize the product using the analytical methods described in Section 3 to confirm identity and purity.

Protocol 2: N-Ethylation of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is a standard method for the N-alkylation of quinolone cores.[14]

  • Reagents & Materials:

    • Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered

    • Ethyl Iodide (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask with stir bar and reflux condenser

    • Water, Ethyl Acetate, Brine

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the quinolone precursor (e.g., 1.0 mmol, 0.221 g) and anhydrous DMF (5 mL).

    • Add powdered anhydrous K₂CO₃ (e.g., 2.5 mmol, 0.345 g).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add ethyl iodide (e.g., 1.5 mmol, 0.234 g, 0.12 mL) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-ethylated product.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: Saponification to 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol uses basic hydrolysis to generate the final carboxylic acid.[8]

  • Reagents & Materials:

    • N-Ethyl Quinolone Ester (from Protocol 2, 1.0 eq)

    • 10% w/v aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with stir bar and reflux condenser

    • pH paper or meter

  • Procedure:

    • Suspend the N-ethylated ester (e.g., 1.0 mmol, 0.249 g) in 10% aqueous NaOH (10 mL) in a round-bottom flask.

    • Heat the mixture to reflux (approximately 100 °C) and stir for 2-3 hours. The suspension should become a clear solution as the reaction proceeds. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath.

    • While stirring, slowly and carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2-3. A thick white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove residual salts.

    • Dry the final product, 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, under vacuum.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. [Link]

  • Synthesis of 1-vinyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester - PrepChem.com. [Link]

  • Synthesis of N-alkyl-2-alkynyl-4(1H)-quinolones. - ResearchGate. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC. [Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure - DOI. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters - Google P
  • Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs - PubMed. [Link]

  • Quinolones: from antibiotics to autoinducers - PMC. [Link]

  • Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PrepChem.com. [Link]

  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties - Sabinet African Journals. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. [Link]

  • Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1448259-82-2 - Appchem. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents - MSU Chemistry. [Link]

  • 4 - RSC Medicinal Chemistry. [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google P
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • diethyl methylenemalonate - Organic Syntheses Procedure. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

  • Quinolones also come from anilines by cyclization to an ortho position. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety - ResearchGate. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Method

HPLC method development for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate analysis

Strategic Rationale & Physicochemical Profiling Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical bicyclic scaffold used in the synthesis of broad-spectrum fluoroquinolone antibiotics. Accurate chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Physicochemical Profiling

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical bicyclic scaffold used in the synthesis of broad-spectrum fluoroquinolone antibiotics. Accurate chromatographic profiling of this intermediate is essential, as structural impurities generated during its synthesis—particularly positional isomers and uncyclized precursors—will directly propagate into the final Active Pharmaceutical Ingredient (API), compromising therapeutic efficacy and safety.

As an Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond generic gradients and understanding the specific physicochemical behavior of the molecule:

  • Masked Carboxylic Acid (The Ester Effect): Unlike final fluoroquinolone APIs (e.g., ciprofloxacin) which possess a free C3-carboxylic acid prone to severe metal chelation, this intermediate features a masked C3-methyl ester. This structural difference significantly reduces secondary interactions with trace metal ions in the silica matrix, allowing for sharper peaks without the mandatory addition of aggressive chelators (like EDTA) to the mobile phase.

  • Stationary Phase Selectivity: The primary chromatographic challenge is separating the target 7-fluoro analyte from its 5-fluoro positional isomer. Standard end-capped C18 columns (e.g., YMC-Pack Pro C18) provide excellent baseline resolution for general impurities[1]. However, to achieve baseline separation of closely related fluorinated isomers, a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns offer orthogonal selectivity via π−π and dipole-dipole interactions, which are exceptionally effective at differentiating the spatial arrangement of fluorine atoms on an aromatic ring[2].

  • Mobile Phase & pH Control: The 4-oxo-1,4-dihydroquinoline core exhibits keto-enol tautomerization, though the keto form is overwhelmingly favored. Maintaining an acidic mobile phase (pH 2.5–3.0) ensures the N1 secondary amine remains consistently neutral/protonated, locking the ionization state to prevent peak broadening.

  • Detection: The conjugated quinolone chromophore exhibits a strong, characteristic π→π∗ transition. A UV detection wavelength of 260 nm provides the optimal signal-to-noise ratio for the target analyte while capturing aromatic impurities[1].

Chromatographic Causality & Impurity Logic

Understanding the synthetic origin of impurities is the foundation of rational method development. During the Gould-Jacobs reaction, the condensation of a 3-fluoroaniline derivative with a malonate yields an acyclic enamine. Subsequent thermal cyclization can occur at either position ortho to the amine, generating both the desired 7-fluoro target and the unwanted 5-fluoro isomer.

ImpurityLogic Aniline 3-Fluoroaniline Deriv. (Starting Material) Enamine Acyclic Enamine (Intermediate) Aniline->Enamine Malonate Condensation Target 7-Fluoro Quinolone (Target Analyte) Enamine->Target Para-Cyclization Isomer 5-Fluoro Isomer (Mis-cyclization) Enamine->Isomer Ortho-Cyclization

Caption: Synthetic pathway illustrating the origin of critical structural impurities.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system based on ICH Q2(R1) guidelines[3]. The system continuously verifies its own performance through strategic blank and standard injections.

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality: Suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade). Causality: Acetonitrile provides lower viscosity than methanol, resulting in lower backpressure and sharper peaks for rigid aromatic systems.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Sample Preparation: Accurately weigh 10.0 mg of the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate sample into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication for 5 minutes to disrupt crystalline lattice structures, then make up to volume. Causality: The 50% organic diluent ensures complete solvation of the lipophilic methyl ester while preventing solvent-mismatch peak distortion (fronting) that occurs if samples are injected in 100% organic solvent into a highly aqueous initial mobile phase.

Step-by-Step Execution Workflow

Workflow Blank 1. Blank Run (Baseline Check) SST 2. SST Injections (n=5, RSD < 2%) Blank->SST Sample 3. Unknown Samples (Analyte Quant) SST->Sample Bracket 4. Bracket Std (Drift Check) Sample->Bracket

Caption: Self-validating HPLC injection sequence for accurate batch analysis.

  • System Purge & Equilibration: Purge lines with Mobile Phase A and B. Equilibrate the column (Restek Allure PFP or YMC-Pack Pro C18, 150 x 4.6 mm, 3 µm) at 35°C for 30 minutes at initial gradient conditions.

  • Blank Injection (Validation Step 1): Inject 5 µL of Diluent. Check: Ensure no ghost peaks elute at the expected retention time of the analyte, confirming the absence of column carryover.

  • System Suitability Test (Validation Step 2): Inject the SST mix (containing the target analyte and the 5-fluoro isomer spiked at 1%) five times. Check: Proceed to sample analysis only if the acceptance criteria in Table 2 are met.

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard (Validation Step 3): Inject the reference standard after every 10 samples and at the end of the sequence. Check: Ensures retention time drift is < 2% and response factor remains stable, validating the integrity of the entire run.

Quantitative Data & Method Parameters

Table 1: Optimized Gradient Elution Profile Causality: The gradient begins at 15% B to retain polar uncyclized enamine impurities, then ramps to 65% B to elute the target analyte and flush highly retained lipophilic byproducts. A 5-minute re-equilibration is mandatory to reset the hydration layer of the stationary phase.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.085151.0Initial
2.085151.0Isocratic Hold
12.035651.0Linear Ramp
15.035651.0Column Wash
15.185151.0Step Return
20.085151.0Re-equilibration

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget AnalyteAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.4 min± 2.0% RSDEnsures column chemistry and pump delivery are stable.
Resolution ( Rs​ ) 7-Fluoro vs 5-Fluoro> 2.0Guarantees baseline separation of critical positional isomers.
Tailing Factor ( Tf​ ) Target Peak< 1.5Confirms absence of secondary silanol/metal interactions.
Theoretical Plates ( N ) Target Peak> 5,000Validates column efficiency and packing integrity.

Troubleshooting & Optimization Insights

  • Issue: Peak Tailing ( Tf​ > 1.5).

    • Causality: Despite the masked carboxylic acid, the 4-oxo group can still undergo secondary interactions with trace heavy metals in lower-quality silica matrices.

    • Solution: Switch to a column with high-purity Type B silica, or add 0.1 mM EDTA to Mobile Phase A to passivate the system.

  • Issue: Co-elution of 5-fluoro and 7-fluoro isomers ( Rs​ < 2.0).

    • Causality: Insufficient shape selectivity from standard hydrophobic (C18) interactions.

    • Solution: Decrease the initial gradient slope (e.g., extend the ramp to 15 minutes) or switch to a PFP stationary phase to leverage specific fluorine-fluorine interactions between the analyte and the column phase.

Sources

Application

Application Note: Comprehensive NMR Spectral Interpretation of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a significant class of synthetic antibiotics.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a significant class of synthetic antibiotics.[1] Their biological activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, is intrinsically linked to their molecular structure.[1] Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of many potent fluoroquinolone antibiotics. The precise characterization of this precursor is paramount for ensuring the structural integrity and purity of subsequent drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.[2][3] This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral interpretation of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the observed spectral features, with a particular focus on the diagnostic influence of the C-7 fluorine substituent. The protocols and analyses described herein are designed to be a self-validating system for researchers working with this important class of compounds.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear communication of NMR assignments. The structure and IUPAC numbering for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are presented below. This numbering will be used throughout this document.

Caption: Molecular structure and numbering of the title compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities, and coupling constants. For this molecule, analysis is best performed in a solvent like DMSO-d₆, which effectively solubilizes the compound and shifts the acidic N-H proton to a downfield region, preventing overlap with other signals.[4][5]

  • N1-H Proton: This proton typically appears as a very broad singlet far downfield, often >12 ppm. Its acidic nature and involvement in hydrogen bonding with the C4-carbonyl group contribute to this significant deshielding. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a definitive test for an exchangeable proton.[6]

  • C2-H Proton: The H2 proton is located on a carbon adjacent to a nitrogen atom and alpha to a carbonyl group (via the conjugated system). This electron-withdrawing environment causes a strong deshielding effect, placing its signal as a sharp singlet in the range of δ 8.5-8.9 ppm.[7] It appears as a singlet because it has no adjacent proton neighbors.

  • Aromatic Protons (H5, H6, H8): The protons on the fluorinated benzene ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • H5: This proton is expected around δ 8.0-8.2 ppm. It is coupled to H6 (³JHH ≈ 8.5-9.5 Hz) and also shows a three-bond coupling to the fluorine at C7 (³JHF ≈ 12-13 Hz).[7] This results in a characteristic doublet of doublets (dd) multiplicity.

    • H8: This proton, located ortho to the ring-junction nitrogen, appears around δ 7.6-7.8 ppm. It is coupled to the fluorine at C7 through four bonds (⁴JHF ≈ 7-8 Hz) and to H6 (⁴JHH ≈ 2.0-2.5 Hz), resulting in a doublet of doublets (dd).[7]

    • H6: This proton experiences the most complex environment, being coupled to H5 (³JHH), H8 (⁴JHH), and the fluorine at C7 (²JHF). This typically results in a complex multiplet, often appearing as a doublet of triplets or a triplet of doublets, in the range of δ 7.4-7.6 ppm.

  • Methyl Ester (O-CH₃) Protons: The three protons of the methyl group are chemically equivalent and do not couple with any other protons. They appear as a sharp singlet, typically around δ 3.8-3.9 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The most powerful diagnostic feature in this spectrum is the influence of the fluorine atom, which splits the signals of nearby carbons.

  • Carbonyl Carbons (C4 and Ester C=O): Two signals are expected in the far downfield region. The C4-keto carbonyl (C4) is typically found around δ 175-178 ppm.[4] The ester carbonyl signal appears slightly upfield, around δ 165-167 ppm.

  • C7 (Carbon-Fluorine Bond): This is the most diagnostic signal in the spectrum. The carbon directly bonded to fluorine is split into a large doublet due to a strong one-bond coupling (¹JCF). The coupling constant is typically very large, in the range of 245-255 Hz, and the chemical shift is expected around δ 160-164 ppm.

  • Aromatic and Vinylic Carbons:

    • C2: Appears downfield due to its attachment to nitrogen, typically δ 145-150 ppm.

    • C8a & C4a: These are quaternary carbons at the ring fusion. Their assignment is confirmed using 2D NMR techniques. They will show smaller C-F couplings.

    • C5, C6, C8: These protonated aromatic carbons will appear as doublets in the proton-coupled ¹³C spectrum. They will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, which further splits their signals into doublets in the proton-decoupled spectrum.

    • C3: This vinylic carbon is found further upfield, typically around δ 110-115 ppm.

  • Methyl Ester Carbon (O-CH₃): This aliphatic carbon gives a sharp signal in the upfield region, typically around δ 52-55 ppm.

2D NMR Correlation for Unambiguous Assignment

While 1D spectra provide substantial information, 2D NMR experiments are essential for irrefutable assignment of all proton and carbon signals, especially the quaternary carbons and closely spaced aromatic signals.[8][9]

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_final Final Output H1 ¹H Spectrum (Proton Environments) COSY COSY (H-H Coupling) H1->COSY Identifies coupled protons (e.g., H5-H6) HSQC HSQC (Direct C-H Bonds) H1->HSQC Links protons to directly attached carbons C13 ¹³C Spectrum (Carbon Environments) C13->HSQC Structure Unambiguous Structure Elucidation COSY->Structure Confirms proton network HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns protonated carbons HMBC->Structure Assigns quaternary carbons & confirms connectivity

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial cross-peak will be observed between H5 and H6, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the direct assignment of C2, C5, C6, C8, and the methyl carbon once their corresponding proton signals are known.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for completing the structural puzzle. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:

    • H2 → C4, C3, C8a (confirms the top ring structure)

    • O-CH₃ → Ester C=O, C3 (confirms the ester group location)

    • H5 → C4, C7, C4a (confirms the bottom ring structure)

    • N1-H → C2, C8a, C4 (confirms the position of the NH group)

Summary of Spectral Data

The following table summarizes the expected NMR spectral data for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in DMSO-d₆.

Assignment ¹H NMR (δ, ppm) Multiplicity J (Hz) ¹³C NMR (δ, ppm) ¹³C-F Coupling (J, Hz)
N1-H~12.5br s---
C2-H~8.7s-~148-
C5-H~8.1dd³JHH ≈ 9.0, ³JHF ≈ 12.5~128³JCF ≈ 10
C8-H~7.7dd⁴JHH ≈ 2.2, ⁴JHF ≈ 7.5~110²JCF ≈ 22
C6-H~7.5m-~118²JCF ≈ 25
O-CH₃~3.8s-~53-
C4 (C=O)---~176⁴JCF ≈ 2
Ester (C=O)---~166-
C7---~162¹JCF ≈ 250
C8a---~140-
C4a---~125³JCF ≈ 8
C3---~112-

Note: Chemical shifts (δ) and coupling constants (J) are approximate and can vary based on solvent, concentration, and instrument.

Experimental Protocols

Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of the title compound directly into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube.[1]

  • Ensure the sample height is at least 4 cm to facilitate proper instrument shimming.[1]

Protocol 2: NMR Data Acquisition
  • Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D ¹H Spectrum:

    • Acquire using a standard single-pulse sequence.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 1D ¹³C Spectrum:

    • Acquire using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D Spectra (COSY, HSQC, HMBC):

    • Acquire using standard, gradient-selected pulse sequences.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of increments in the indirect dimension and scans per increment to achieve the desired resolution and sensitivity.

Protocol 3: Data Processing
  • Apply Fourier transformation to all acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Perform baseline correction to ensure accurate integrations.

  • Referencing: Calibrate the chemical shift scale. For the ¹H spectrum, reference the residual DMSO peak to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to δ 39.52 ppm.[1][10]

  • Peak Picking and Integration: Identify all significant peaks in the 1D spectra. Integrate the ¹H NMR signals to determine the relative proton ratios.

  • Analyze the cross-peaks in the 2D spectra to build the structural correlations as described in Section 4.

Conclusion

The structural elucidation of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate by NMR spectroscopy is a systematic process that relies on the careful analysis of both 1D and 2D spectral data. The chemical shifts provide insight into the electronic environment of each nucleus, while coupling patterns—particularly the diagnostic H-F and C-F couplings—reveal through-bond connectivity. By employing a logical workflow that integrates ¹H, ¹³C, COSY, HSQC, and HMBC data, a complete and unambiguous assignment of the entire molecular structure can be achieved with high confidence. This comprehensive characterization is a critical step in quality control and in the development of novel fluoroquinolone-based pharmaceuticals.

References

  • Jadrijević-Mladar Takač, M. (2010). Effects of Substituents on the NMR Features of Basic Bicyclic Ring Systems of Fluoroquinolone Antibiotics and the Relationships Between NMR Chemical Shifts, Molecular Descriptors and Drug-Likeness Parameters. PubMed. Available at: [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica, 60, 237–254.
  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Molecules, 21(9), 1134. Available at: [Link]

  • Koch, A., et al. (2020). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry.
  • Srivastava, S., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.
  • Takač, M. (2010). 1H, 13C and 15N NMR spectra of ciprofloxacin. Semantic Scholar.
  • MolPort. (n.d.). Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. MolPort.
  • Ebrahim, W., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. In: Sass, P. (eds) Bacterial Drug Resistance. Methods in Molecular Biology, vol 1520. Humana Press, New York, NY. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of compounds 7,10: δ C [ppm]. ResearchGate. Available at: [Link]

  • Verma, A. (2015). use of nmr in structure ellucidation. Slideshare. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Kruger, H. G. (2000). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Sabinet African Journals.
  • Appchem. (n.d.). Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Appchem. Available at: [Link]

  • Fayed, E. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2969. Available at: [Link]

  • Chitescu, C. L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.
  • University of Strathclyde. (n.d.). Heteronuclear coupling. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Esterification of Methyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Welcome to the dedicated technical support center for the esterification of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the esterification of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this critical quinolone intermediate.

Introduction: The Chemistry and Challenges

The esterification of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to its corresponding methyl ester is a crucial step in the synthesis of many fluoroquinolone antibiotics. While seemingly a straightforward transformation, this reaction is often plagued by challenges stemming from the inherent properties of the quinolone core, including poor solubility and potential side reactions. This guide will address these issues head-on, providing logical, evidence-based solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the esterification process.

Issue 1: Low or No Product Yield

A low yield of the desired ester is one of the most frequently encountered problems. This can often be attributed to the reversible nature of the esterification reaction and other competing factors.[1][2]

Possible Causes & Recommended Solutions:

  • Incomplete Reaction/Equilibrium Issues:

    • Explanation: Fischer-Speier esterification is an equilibrium-driven process.[3][4] Without shifting the equilibrium towards the product side, the reaction will not proceed to completion.

    • Solution 1: Use of Excess Alcohol: Employing a large excess of methanol can effectively drive the reaction forward according to Le Châtelier's principle.[3][5] In many cases, using methanol as the reaction solvent is a practical and cost-effective strategy.[4]

    • Solution 2: Water Removal: The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[2][3] Utilizing a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it is formed.[3] Alternatively, the inclusion of dehydrating agents such as molecular sieves can be beneficial.[6]

  • Poor Solubility of the Starting Carboxylic Acid:

    • Explanation: The planar, hydrogen-bonded structure of the quinolone carboxylic acid often leads to poor solubility in common organic solvents, limiting its availability to react.

    • Solution 1: Co-solvents: The use of a co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance the solubility of the starting material.[7][8] However, be mindful that DMF can sometimes lead to side reactions.[9]

    • Solution 2: Temperature Optimization: Increasing the reaction temperature can improve solubility and reaction rate. However, excessive heat can promote side reactions and degradation. Careful temperature screening is advised.

  • Catalyst Inefficiency or Deactivation:

    • Explanation: The choice and concentration of the acid catalyst are critical. Insufficient catalyst will result in a slow reaction, while an inappropriate catalyst may be ineffective.

    • Solution: Catalyst Screening: While sulfuric acid is a common choice for Fischer esterification, other catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as scandium(III) triflate may offer better results for specific substrates.[4][10] Screening different catalysts and optimizing their loading is a crucial step.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Possible Causes & Recommended Solutions:

  • Unreacted Starting Material:

    • Explanation: This is often a direct consequence of the issues described in the low-yield section.

    • Solution: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. Post-reaction, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted carboxylic acid.[9]

  • Hydrolysis of the Ester Product:

    • Explanation: As mentioned, water produced during the reaction can lead to the hydrolysis of the ester back to the carboxylic acid.[11]

    • Solution: Implement strategies for water removal as detailed above. Ensure all reagents and solvents are anhydrous.

  • Side Reactions at the Quinolone Core:

    • Explanation: Under harsh acidic conditions or high temperatures, the quinolone ring system can be susceptible to side reactions. For instance, some quinolone derivatives have shown susceptibility to ring-opening under certain conditions.[12]

    • Solution: Employ milder reaction conditions. This could involve using a less aggressive acid catalyst or reducing the reaction temperature and extending the reaction time.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes & Recommended Solutions:

  • Product Precipitation and Co-precipitation of Impurities:

    • Explanation: The desired ester may precipitate out of the reaction mixture along with unreacted starting material or byproducts.

    • Solution: After the reaction is complete, cooling the mixture can induce crystallization. The crude product can then be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) is often an effective purification method.

  • Emulsion Formation During Workup:

    • Explanation: The presence of both acidic and basic functionalities in the reaction mixture can lead to the formation of stable emulsions during aqueous workup.

    • Solution: The addition of brine (saturated NaCl solution) during the workup can help to break emulsions. Alternatively, centrifugation can be used to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for this esterification?

A1: Sulfuric acid is a commonly used and effective catalyst for Fischer esterification. However, for sensitive substrates, p-toluenesulfonic acid or certain Lewis acids may provide better results with fewer side reactions.[4][10] It is advisable to perform small-scale screening to identify the optimal catalyst for your specific setup.

Q2: Can I use a coupling agent instead of a direct acid-catalyzed esterification?

A2: Yes, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used for esterification under milder, non-acidic conditions.[13] This method, known as the Steglich esterification, can be advantageous if your substrate is sensitive to strong acids.[14]

Q3: What are the ideal reaction temperatures and times?

A3: Typical reaction temperatures for Fischer esterification range from 60-110 °C, often at the reflux temperature of the alcohol used.[4] Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the reaction scale. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

Q4: How can I effectively monitor the progress of the reaction?

A4: TLC is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting carboxylic acid, the ester product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What is the best way to purify the final product?

A5: Recrystallization is often the most effective method for purifying the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Solvents such as ethanol or ethyl acetate can be used. If recrystallization is insufficient, column chromatography on silica gel can be employed for further purification.[15]

Data Presentation

Table 1: Comparison of Common Esterification Catalysts
CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 5-10Inexpensive, highly effective.Can cause charring and side reactions with sensitive substrates.
p-Toluenesulfonic Acid (p-TsOH) 5-15Milder than H₂SO₄, often results in cleaner reactions.[4]More expensive than H₂SO₄.
Lewis Acids (e.g., Sc(OTf)₃) 1-5Can be highly efficient and selective.[4]High cost.
Supported Catalysts (e.g., FeNP@SBA-15) 0.1Heterogeneous, easily recoverable and reusable.[16]May require specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Fischer Esterification

This protocol provides a general guideline for the esterification of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using a standard Fischer esterification approach.

Materials:

  • 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., to make a 0.1-0.5 M solution).

  • Slowly and carefully add concentrated sulfuric acid (5-10 mol%) to the stirring suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by recrystallization or column chromatography.

Protocol 2: Steglich Esterification (Alternative Method)

This protocol is an alternative for acid-sensitive substrates.

Materials:

  • 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl) solution (0.5 N)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Esterification_Troubleshooting Start Low Ester Yield Equilibrium Reversible Reaction Equilibrium Not Shifted Start->Equilibrium Cause Solubility Poor Solubility of Starting Material Start->Solubility Cause Catalyst Inefficient Catalyst Start->Catalyst Cause SideReaction Side Reactions (e.g., Hydrolysis) Start->SideReaction Cause Sol_Equilibrium1 Use Excess Alcohol (Le Chatelier's Principle) Equilibrium->Sol_Equilibrium1 Solution Sol_Equilibrium2 Remove Water (Dean-Stark/Drying Agent) Equilibrium->Sol_Equilibrium2 Solution Sol_Solubility Optimize Solvent System (e.g., Co-solvents like DMSO) Solubility->Sol_Solubility Solution Sol_Catalyst Screen Catalysts (H₂SO₄, p-TsOH, Lewis Acids) Catalyst->Sol_Catalyst Solution SideReaction->Sol_Equilibrium2 Related Solution Sol_SideReaction Use Milder Conditions (Lower Temp, Alt. Catalyst) SideReaction->Sol_SideReaction Solution

Caption: Troubleshooting workflow for low esterification yield.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Combine Carboxylic Acid, Excess Methanol, and Acid Catalyst Reflux 2. Heat to Reflux Reactants->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Evaporate 4. Remove Excess Methanol Monitor->Evaporate Wash 5. Aqueous Wash (NaHCO₃, Brine) Evaporate->Wash Dry 6. Dry and Concentrate Wash->Dry Purify 7. Recrystallize or Column Chromatography Dry->Purify

Caption: Step-by-step workflow for Fischer esterification.

References

  • PrepChem.com. (n.d.). Synthesis of 1-vinyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Brainly. (2023, September 9). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? Retrieved from [Link]

  • PubMed. (2016, January 15). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Retrieved from [Link]

  • University of Helsinki. (2021, October 5). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (2006, June 21). Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492. Retrieved from [Link]

  • PubMed. (2003, November 15). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 20). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2025, October 16). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[1][9]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • LookChem. (n.d.). 68077-26-9. Retrieved from [Link]

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Optimization

preventing degradation of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate during storage

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . As a critical intermediate in the synthesis of fluoroquinolone antibiot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . As a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin, levofloxacin), maintaining the structural integrity of this compound is paramount. Premature ester hydrolysis or photochemical defluorination can severely compromise downstream nucleophilic aromatic substitution (S_NAr) yields and alter pharmacokinetic profiles.

This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to ensure zero-defect storage and handling.

Mechanistic Pathways of Degradation

To prevent degradation, one must first understand the causality behind it. The molecule possesses two highly reactive sites vulnerable to environmental stressors:

  • The C3-Methyl Ester: Susceptible to nucleophilic attack by water (hydrolysis), especially under trace acidic or alkaline conditions, converting the ester into a 3-carboxylic acid [1].

  • The C7-Fluorine & Quinolone Core: Fluoroquinolones absorb strongly in the UV-A region. Photoexcitation leads to a dissociative triplet state, resulting in heterolytic C-F bond cleavage (defluorination) and subsequent oxidation or ring cleavage[2, 3].

G Compound Methyl 7-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Hydrolysis Ester Hydrolysis (Moisture, pH extremes) Compound->Hydrolysis Photo Photodegradation (UV/Sunlight) Compound->Photo Thermal Thermal Oxidation (High Temp, O2) Compound->Thermal Acid 3-Carboxylic Acid (Loss of Ester) Hydrolysis->Acid Defluoro Triplet Carbocation (Defluorination) Photo->Defluoro Degradants Polymeric/Oxidized Byproducts Thermal->Degradants

Figure 1: Primary degradation pathways of the fluoroquinolone intermediate.

Troubleshooting Guide

Issue 1: The compound's purity drops significantly after 1-2 weeks on the benchtop, accompanied by a slight yellowing.

  • Causality: The yellowing is a hallmark of photo-induced oxidation. Fluoroquinolone intermediates undergo self-sensitized photodegradation when exposed to ambient laboratory lighting (which contains UV radiation). This leads to the loss of the C7 fluorine atom and the formation of oxidized polymeric byproducts [4].

  • Solution: Immediately transition to actinic (amber) glassware. Wrap any clear reaction vessels in aluminum foil during active use. Never store the compound on an open benchtop; move it to a dark, temperature-controlled environment.

Issue 2: Downstream amination (S_NAr with piperazine) is failing, and LC-MS shows a mass [M-14] corresponding to the loss of a methyl group.

  • Causality: Your compound has undergone ester hydrolysis, converting the methyl carboxylate into a carboxylic acid. This occurs when the powder absorbs atmospheric moisture (hygroscopicity) over time, and ambient thermal energy catalyzes the hydrolytic cleavage of the C-O bond [5].

  • Solution: Ensure the compound is stored in a desiccator. If the current batch is compromised, you may need to re-esterify it using methanol and a catalytic acid (e.g., SOCl2/MeOH), though starting with a fresh, properly stored batch is recommended.

Issue 3: Condensation forms inside the storage vial after retrieving it from the freezer.

  • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric water onto the cold powder, introducing the exact moisture required for hydrolysis.

  • Solution: Implement a strict thermal equilibration protocol. Allow the sealed vial to sit at room temperature in a desiccator for at least 30–60 minutes before breaking the seal.

Frequently Asked Questions (FAQs)

Q: Can I store this intermediate in solution for long-term use? A: No. Storing fluoroquinolone esters in aqueous or protic solvents (like methanol or ethanol) drastically accelerates hydrolysis and solvolysis. Even in aprotic solvents like DMSO or DMF, trace water and light exposure will degrade the compound within days [6]. Always store as a lyophilized, dry powder.

Q: Is -80°C storage necessary, or is -20°C sufficient? A: For methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, -20°C is sufficient for long-term stability (up to 12–24 months) provided the environment is strictly anhydrous and dark. Studies on quinolone stability indicate that degradation plateaus significantly below 4°C, making -80°C overkill unless storing for over 5 years [7].

Q: How do I verify if defluorination has occurred? A: Use ^19F NMR or LC-MS/MS. In ^19F NMR, the sharp singlet corresponding to the C7 fluorine will diminish. In LC-MS, look for a mass shift indicating the replacement of fluorine (-19 Da) with a hydroxyl group (+17 Da) or a hydrogen (+1 Da), depending on the specific radical quenching pathway [2].

Quantitative Stability Data

The following table synthesizes expected degradation rates based on environmental variables. This data underscores the necessity of combining dark, cold, and anhydrous conditions.

Storage ConditionLight ExposureAtmosphereEst. Degradation (30 Days)Primary Degradant Identified
25°C (Benchtop)Ambient Lab LightAir (Humid)15.0% - 22.0%Defluorinated core / Acid
25°C (Cabinet)DarkAir (Humid)3.0% - 6.0%3-Carboxylic Acid
4°C (Fridge)DarkAir (Sealed)< 1.5%3-Carboxylic Acid
-20°C (Freezer)DarkArgon / N_2< 0.1% None detected

Standard Operating Procedure (SOP): Optimal Storage & Handling

To establish a self-validating system of preservation, follow this step-by-step methodology for aliquoting and storing newly synthesized or purchased methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 1: Desiccation and Solvent Removal

  • Transfer the purified compound to a vacuum desiccator.

  • Apply high vacuum (< 0.1 mbar) for 12–24 hours at room temperature to remove all trace synthesis solvents and trapped moisture. Self-validation: The mass of the powder should stabilize across two weighings separated by 2 hours.

Step 2: Inert Atmosphere Aliquoting

  • Transfer the desiccated powder into a glove box or utilize a Schlenk line to maintain a dry Argon or Nitrogen atmosphere.

  • Divide the bulk powder into single-use aliquots (e.g., 100 mg to 1 g) to prevent repeated freeze-thaw-open cycles.

Step 3: Packaging

  • Place each aliquot into an amber glass vial (to block UV-A and visible light excitation).

  • Purge the headspace of the vial with Argon gas.

  • Seal tightly with a PTFE-lined cap (PTFE prevents plasticizer leaching and provides a superior moisture barrier).

  • Wrap the cap junction with Parafilm.

Step 4: Temperature-Controlled Storage

  • Place the amber vials into a secondary opaque container containing indicating silica gel packets.

  • Store the container in a -20°C non-frost-free freezer (frost-free freezers undergo temperature cycling which can stress the compound).

Step 5: Retrieval and Thawing (Critical)

  • Remove the required single-use vial from the freezer.

  • Do not open. Place the sealed vial in a benchtop desiccator for 45 minutes until it reaches ambient room temperature.

  • Open the vial, weigh the required amount rapidly, and immediately flush the headspace with Argon before resealing if any compound remains.

G Synthesis 1. Vacuum Desiccation Dry 2. Argon Atmosphere Synthesis->Dry Vial 3. Amber Glass (Actinic Block) Dry->Vial Temp 4. Store at -20°C (Thermal Control) Vial->Temp Use 5. Equilibrate to RT Before Opening Temp->Use

Figure 2: Step-by-step workflow for the optimal storage and retrieval of the compound.

References

  • WebofPharma. (2025). Unpacking Drug Degradation: Hydrolysis and Oxidation. Retrieved from [Link]

  • Tyutereva, Y. E., et al. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. PubMed. Retrieved from[Link]

  • ACS Publications. (2024). Solar Photodegradation of a Novel des-F(6)-Fluoroquinolone, Garenoxacin, and Ecotoxicity of Its Phototransformation Products. Environmental Science & Technology. Retrieved from[Link]

  • Klement, S., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters. PubMed. Retrieved from[Link]

  • MIT DSpace. (2015). Download - DSpace@MIT (Hydrolytic Stability of Ciprofloxacin-Modified Esters). Retrieved from[Link]

  • ResearchGate. (2018). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Retrieved from [Link]

  • PubMed. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Retrieved from [Link]

Troubleshooting

resolving HPLC peak tailing for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with fluoroquinolone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with fluoroquinolone derivatives. Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical intermediate in antibiotic synthesis, but its structural motifs—specifically the N1-amine, C4-ketone, and C3-carboxylate ester—make it highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides a self-validating, mechanistic approach to troubleshooting and resolving peak tailing for this specific compound, ensuring robust and reproducible chromatographic data.

Section 1: Mechanistic Causes of Peak Tailing

Q1: Why does methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit severe peak tailing (As > 1.5) on standard C18 columns?

A1: Peak tailing for this intermediate is rarely a single-variable problem; it is typically driven by two distinct, concurrent secondary retention mechanisms 12:

  • Silanol Interactions (Ion-Exchange/Hydrogen Bonding): The secondary amine at the N1 position can interact with deprotonated, residual silanol groups (Si-O⁻) on the silica stationary phase. At a mobile phase pH above 3.0, these silanols become ionized, creating a mixed-mode retention mechanism (hydrophobic + ionic) that drags the tail of the peak 3 [[4]]().

  • Metal Chelation: Fluoroquinolone cores are notorious for chelating trace metals (e.g., Fe³⁺, Ti⁴⁺) present in stainless-steel tubing, column frits, or as impurities in older Type A silica 56. The oxygen atoms of the C4-ketone and the C3-carboxylate ester form stable bidentate coordination complexes with these metals, causing persistent tailing and poor sample recovery 5.

Mechanism A Methyl 7-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate B Metal Chelation (4-oxo & 3-carboxylate) A->B Chelates trace metals C Silanol Interactions (N1-H & Active Sites) A->C Hydrogen bonding/Ion exchange D Interaction with Stainless Steel Frits/Tubing B->D Fe/Ti ions E Interaction with Type A Silica/Unendcapped Sites C->E Deprotonated silanols (pH > 3) F Severe Peak Tailing (As > 1.5) D->F E->F

Logical relationship of secondary interactions causing peak tailing in fluoroquinolone derivatives.

Q2: How do I determine if my tailing is caused by silanols or metal chelation?

A2: You can validate the root cause through a simple diagnostic testing matrix. Inject the sample using your standard mobile phase to establish a baseline. Then, perform two separate diagnostic runs:

  • Test A (Silanol Check): Lower the mobile phase pH to 2.5 using trifluoroacetic acid (TFA) or phosphoric acid. If the peak symmetry improves significantly, the primary cause is silanol interaction 7 [[4]]().

  • Test B (Metal Check): Add 0.1 mM EDTA to the mobile phase. If the peak sharpens and the total peak area increases, metal chelation is actively sequestering your analyte [[6]]().

Section 2: Troubleshooting Workflows & Protocols

Q3: What is the step-by-step protocol for suppressing silanol interactions?

A3: To establish a self-validating system for silanol suppression, follow this methodology:

Protocol: Mobile Phase Optimization for Silanol Suppression

  • Baseline Measurement: Inject the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate sample (e.g., 0.1 mg/mL) using a standard unbuffered mobile phase (e.g., Water/Acetonitrile). Record the Asymmetry factor (As) 2.

  • pH Adjustment: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. This low pH ensures that residual silanols on the silica surface remain protonated (neutral), effectively shutting down ion-exchange interactions with the N1-amine 7 [[4]]().

  • Additive Introduction: If slight tailing persists, introduce a competing base. Add 5 mM Triethylamine (TEA) to the aqueous buffer. TEA preferentially binds to any remaining active silanol sites, acting as a sacrificial mask 74.

  • Equilibration & Validation: Flush the column with at least 10 column volumes of the new mobile phase. Re-inject the sample. The As should drop below 1.2, validating the protocol.

Q4: How can I resolve metal chelation issues without changing my validated mobile phase pH?

A4: If your method parameters are locked and you cannot alter the pH, you must passivate the system or use chelating additives to block the active metal sites [[5]]() 6.

Protocol: System Passivation and Chelation Mitigation

  • Mobile Phase Chelation: Add 0.1 mM to 1.0 mM of a sacrificial chelating agent, such as Disodium EDTA, to the aqueous portion of your mobile phase 6. EDTA will preferentially bind to free metal ions in the system, preventing the C4-oxo/C3-carboxylate groups of your analyte from doing so.

  • Hardware Upgrade: Replace stainless-steel frits and tubing with Polyetheretherketone (PEEK) components to eliminate the source of iron/titanium ions entirely 1.

  • Column Selection: Switch to a high-purity Type B silica column (which has negligible trace metal content) or a column with a polar-embedded stationary phase that shields the underlying silica [[3]]() 6.

Workflow Start Observe Peak Tailing (As > 1.5) Step1 Check Mobile Phase pH Adjust to pH 2.5 - 3.0 Start->Step1 Decision1 Tailing Resolved? Step1->Decision1 Step2 Add Competing Base (e.g., 5 mM TEA) Decision1->Step2 No Success Symmetrical Peak (As < 1.2) Decision1->Success Yes Decision2 Tailing Resolved? Step2->Decision2 Step3 Address Metal Chelation Add 0.1 mM EDTA or use PEEK Decision2->Step3 No Decision2->Success Yes Step3->Success

Experimental workflow for systematic resolution of HPLC peak tailing.

Section 3: Data Presentation & Column Selection

Q5: What impact do these different troubleshooting steps have on quantitative peak parameters?

A5: The following table summarizes the expected quantitative improvements when applying these strategies to fluoroquinolone intermediates.

Table 1: Effect of System Modifications on Peak Tailing (As) for Fluoroquinolone Intermediates

Troubleshooting StrategyMechanism of ActionExpected Asymmetry (As)Signal Recovery (%)
Standard (Water/ACN, pH 6.0) Unsuppressed secondary interactions2.5 - 3.570 - 80%
Low pH Buffer (pH 2.5) Protonates silanols (Si-OH)1.4 - 1.690 - 95%
Low pH + 5 mM TEA Masks residual active sites1.1 - 1.2> 98%
Addition of 0.1 mM EDTA Binds trace Fe/Ti metals1.2 - 1.3> 98%
High-Purity Type B Column Eliminates metal impurities1.0 - 1.1~ 100%

Q6: Are there specific column chemistries that inherently prevent these issues?

A6: Yes. Relying solely on mobile phase additives like TEA can reduce column lifetime due to endcapping hydrolysis 4. For a robust, long-term solution, utilize fully end-capped, high-purity Type B silica columns 6.

Alternatively, polar-embedded columns (e.g., amide or ether linkages in the alkyl chain) provide a layer of water near the silica surface. This hydration layer effectively shields the basic N1-amine of the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate from interacting with unreacted silanols, providing excellent peak shape without the need for aggressive mobile phase modifiers 3.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical chemical engineering and mechanistic challenges encountered when scaling up t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This molecule is a foundational intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics.

The standard industrial route relies on the Gould-Jacobs reaction, which involves the condensation of 3-fluoroaniline with a malonate derivative, followed by a high-temperature electrocyclization[1]. While robust at the bench scale, transitioning this highly exothermic and temperature-sensitive cascade to pilot and production scales introduces severe challenges regarding regioselectivity, thermal degradation, and heat transfer.

Part 1: Process Chemistry & Route Selection

Q: What is the most robust synthetic route for the methyl ester intermediate, and how does it differ from standard literature? A: Most legacy literature describes the synthesis of the ethyl ester using diethyl ethoxymethylenemalonate (EMME)[2]. To specifically target the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, your starting materials must be adapted. You must condense 3-fluoroaniline with dimethyl methoxymethylenemalonate (DMMM) . This forms the anilidomethylenemalonate intermediate, which is then subjected to thermal cyclization (typically >250 °C) to form the 4-quinolone core[1].

Q: During batch cyclization, we consistently observe 10–15% of an isomeric impurity. What is this, and what is the causality behind its formation? A: The impurity is the 5-fluoro regioisomer . The starting material, 3-fluoroaniline, is asymmetric and possesses two available ortho positions for the cyclization step.

  • Causality: Cyclization at the sterically hindered ortho position (adjacent to the fluorine) yields the 5-fluoro impurity, while cyclization at the less hindered para position yields the target 7-fluoro isomer[1]. Regioselectivity is governed by thermodynamic control. To maximize the 7-fluoro isomer, the reaction must be run at strictly maintained high temperatures (250–255 °C) in a highly dilute environment using an inert, high-boiling solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

Mechanism Int Anilidomethylenemalonate Intermediate PathA Para-Cyclization (Sterically Favored) Int->PathA PathB Ortho-Cyclization (Sterically Hindered) Int->PathB Target 7-Fluoro Isomer (Target API Intermediate) PathA->Target Impurity1 5-Fluoro Isomer (Regio-Impurity) PathB->Impurity1 Side1 Saponification & Decarboxylation Impurity2 7-Fluoro-4-quinolone (Des-ester Impurity) Side1->Impurity2 Target->Side1 Prolonged Heat + Trace H₂O

Mechanistic pathways showing target formation versus regiomeric and decarboxylation impurities.

Part 2: Reactor Engineering & Thermal Hazards

Q: Our 500 L batch reactor shows significant decarboxylation (loss of the methyl ester), reducing our yield to 45%. Why does this happen, and how do we prevent it? A: Decarboxylation is a direct consequence of prolonged thermal exposure during scale-up.

  • Causality: At 250 °C, any trace water in the solvent causes rapid saponification of the methyl ester, converting it into a β-keto carboxylic acid. This intermediate is highly unstable at elevated temperatures and spontaneously decarboxylates, releasing CO₂ and leaving the des-esterified 4-quinolone[3]. In a 500 L batch, the heating and cooling ramps take several hours, exposing the product to extreme heat for far too long.

  • Solution: Transition the cyclization step to a Continuous Flow Reactor . Flow chemistry provides immense surface-area-to-volume ratios, allowing for rapid heat transfer. This reduces the required residence time at 250 °C from hours to mere minutes, successfully driving the cyclization while completely bypassing the slower decarboxylation degradation pathway[4].

Q: Are there low-temperature alternatives to the Dowtherm A cyclization that avoid thermal hazards entirely? A: Yes. Recent industrial adaptations utilize Eaton's Reagent (a mixture of 7.7 wt% phosphorus pentoxide in methanesulfonic acid) to catalyze the cyclization[5].

  • Causality: Eaton's reagent acts as a powerful dehydrating agent and Lewis acid, significantly lowering the activation energy required for the electrophilic aromatic substitution. This allows the cyclization to proceed smoothly at 80–100 °C, entirely eliminating the thermal decarboxylation pathway[5]. The trade-off is the generation of acidic waste, which requires careful neutralization during downstream processing.

Quantitative Comparison of Cyclization Methodologies
ParameterBatch Thermal (Dowtherm A)Continuous Flow ReactorEaton's Reagent (Acid Catalysis)
Operating Temperature 250–260 °C250–260 °C80–100 °C
Residence / Reaction Time 2–4 hours3–5 minutes2 hours
Regioselectivity (7-F : 5-F) ~ 85:15~ 88:12~ 90:10
Decarboxylation Risk High (>15% API loss)Low (<2% API loss)None (0% API loss)
Primary Scale-Up Bottleneck Heat transfer & degradationHigh capital equipment costAcidic waste neutralization

Part 3: Downstream Processing & Self-Validating Protocols

Q: How do we efficiently isolate the product and remove Dowtherm A on a 100 kg scale? A: The target methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is highly polar and will crystallize out of the non-polar Dowtherm A upon cooling. To prevent the Dowtherm A from co-crystallizing, you must utilize an anti-solvent wash. By adding a non-polar solvent like cyclohexane or heptane, the biphenyl/diphenyl ether remains highly soluble, while the quinolone intermediate precipitates quantitatively[2].

Workflow SM 3-Fluoroaniline + Dimethyl methoxymethylenemalonate Condensation Step 1: Condensation (100-130 °C, 1-2h) SM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate - Methanol Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250 °C or Flow) Intermediate->Cyclization Crude Crude Methyl 7-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyclization->Crude - Methanol Purification Step 3: Crystallization (Cyclohexane Wash) Crude->Purification Pure Pure Target API Intermediate Purification->Pure

Workflow for the scale-up synthesis of the 7-fluoroquinolone intermediate.

Standard Operating Procedure: Continuous Flow Cyclization

To ensure a self-validating system, this protocol integrates Process Analytical Technology (PAT) to verify mass balance and steady-state conversion in real-time.

Step 1: Feed Solution Preparation

  • Dissolve the purified anilidomethylenemalonate intermediate in a pumpable, high-boiling solvent (e.g., N-Methyl-2-pyrrolidone or dilute Dowtherm A) to achieve a 0.5 M concentration.

  • Validation Check: Perform Karl Fischer titration on the feed tank. Moisture must be <500 ppm to prevent downstream saponification.

Step 2: Reactor Priming & Equilibration

  • Prime the high-temperature flow reactor (Hastelloy C-276 coil recommended for corrosion resistance) with the pure carrier solvent.

  • Set the reactor heating zone to 255 °C.

  • Apply a system backpressure regulator (BPR) set to 25 bar to strictly maintain the solvent in the liquid phase and prevent outgassing[3].

Step 3: Steady-State Operation

  • Introduce the feed solution at a calibrated flow rate designed to achieve a precise residence time of 4.5 minutes[4].

  • Validation Check: Monitor the reactor outlet using inline ATR-FTIR. The system reaches steady state when the enamine C=C stretch (from the intermediate) disappears and the quinolone ketone C=O stretch stabilizes.

Step 4: Quench and Isolation

  • Route the reactor effluent through a heat exchanger cooling loop set to 25 °C.

  • Direct the cooled stream into a stirred crystallization tank pre-charged with 3 volumes of cold cyclohexane (0–5 °C). The target methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate will precipitate immediately[2].

  • Filter via an agitated nutsche filter dryer (ANFD), wash the cake with fresh cyclohexane, and dry under vacuum at 50 °C.

References
  • [4] Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry - ACS Publications. URL:

  • [1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. URL:

  • [3] Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage Application Note. URL:

  • [2] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. URL:

  • [5] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. URL:

Sources

Reference Data & Comparative Studies

Validation

methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate vs ethyl ester derivative

An in-depth technical analysis for researchers and drug development professionals comparing the methyl and ethyl ester derivatives of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Mechanistic Causality: The Role of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals comparing the methyl and ethyl ester derivatives of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Mechanistic Causality: The Role of the C3-Ester in Fluoroquinolone Synthesis

The development of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) relies heavily on the construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylate core. This is predominantly achieved via the Grohe synthesis strategy [1]. During this multi-step process, the C3-carboxylic acid must be masked as an ester to prevent premature decarboxylation and to avoid unwanted side reactions during the harsh, basic conditions required for N1-alkylation and C7-amination.

The choice between the methyl ester (CAS: 1448259-82-2)[2] and the ethyl ester (CAS: 53977-12-1)[3] is a critical process chemistry decision that impacts upstream reagent selection, reaction kinetics, and downstream purification.

Why is the Ethyl Ester the Industry Standard?

While both esters effectively protect the C3 position, the ethyl ester is overwhelmingly preferred in commercial scale-up. The causality lies in the reagents required for their respective syntheses:

  • Reagent Toxicity: Synthesizing the methyl ester requires dimethyl malonate and trimethyl orthoformate, which generate methanol as a byproduct—a highly toxic solvent with strict residual limits in pharmaceutical manufacturing. The ethyl ester utilizes diethyl malonate and triethyl orthoformate, generating ethanol, which is significantly safer and easier to manage[1].

  • Transesterification Risks: If a methyl ester intermediate is processed in subsequent steps using ethanol as a solvent (a common green solvent for amination steps), unwanted transesterification can occur, resulting in a complex mixture of methyl and ethyl esters that complicates chromatographic purification.

Crystallinity and Structural Dynamics

Both derivatives form highly crystalline solids. X-ray crystallographic and Density Functional Theory (DFT) studies on ethyl ester derivatives demonstrate that these molecules arrange in an antiparallel fashion[4]. This architecture is driven by weak C-H···O hydrogen bonds and strong intermolecular π−π stacking of the rigid quinolone core, forming ribbon-like chains[4]. This inherent crystallinity is highly advantageous; it acts as a self-validating purification mechanism, allowing the intermediate to precipitate directly out of the reaction mixture upon cooling[5].

Physicochemical & Reactivity Profile

The following table summarizes the comparative quantitative data for both derivatives.

ParameterMethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateEthyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS Registry Number 1448259-82-2[2]53977-12-1[3]
Molecular Formula C11​H8​FNO3​ C12​H10​FNO3​
Molecular Weight 221.18 g/mol 235.21 g/mol
Steric Hindrance (C3) LowModerate
Hydrolysis Kinetics Faster (due to reduced steric bulk)Standard (baseline for Grohe route)
Primary Byproduct Methanol (High toxicity)Ethanol (Low toxicity)

Synthetic Pathway Visualization

The logical progression of the Grohe route dictates that the ester identity is locked in during the acylation phase. The flowchart below maps this dependency.

GroheSynthesis A 2,4-Dichloro-5-fluorobenzoyl chloride B Acylation (Dimethyl vs. Diethyl Malonate) A->B C Beta-Ketoester Intermediate B->C D Enamine Formation (Orthoformate + Amine) C->D E Enaminone Intermediate D->E F Intramolecular Cyclization (Base-Catalyzed SNAr) E->F G 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Methyl or Ethyl Ester) F->G H N1-Alkylation & C7-Amination G->H I Ester Hydrolysis (Acidic or Basic) H->I J Active Fluoroquinolone API I->J

Fig 1: The Grohe synthesis pathway highlighting the ester dependency from acylation to final hydrolysis.

Self-Validating Experimental Protocols

The following methodologies detail the critical cyclization and hydrolysis steps. These protocols are designed to be self-validating; physical phase changes (precipitation) and specific chromatographic shifts act as built-in quality control checkpoints.

Protocol A: Base-Catalyzed Intramolecular SN​Ar Cyclization

Objective: Convert the enaminone intermediate into the quinolone core.

  • Preparation: Dissolve 10.0 mmol of the enaminone intermediate in 20 mL of a polar aprotic solvent (e.g., DMF or a green Deep Eutectic Solvent like Choline Chloride/Urea)[1].

  • Activation: Add 12.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ). Causality: The base deprotonates the enamine nitrogen, generating a strong nucleophile necessary to attack the ortho-fluorine/chlorine position via a Meisenheimer complex[5].

  • Heating & Monitoring: Heat the mixture to 80–90 °C. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The enaminone starting material will appear as a bright UV-active spot ( Rf​≈0.6 ), which will gradually be replaced by a highly fluorescent, lower-running spot ( Rf​≈0.3 ) corresponding to the rigid quinolone ester.

  • Isolation (Self-Validation): Once TLC confirms complete conversion (typically 4–6 hours), cool the mixture to 0 °C and pour it into 50 mL of ice water. Adjust the pH to ~6.5 using 1M HCl.

    • Validation Check: The target quinolone ester (both methyl and ethyl variants) will rapidly precipitate as a dense, off-white crystalline solid due to its strong π−π stacking and low aqueous solubility[4],[5].

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 x 15 mL) to remove residual salts/DMF, and dry in a vacuum oven at 50 °C overnight.

Protocol B: Ester Hydrolysis to the Active Carboxylic Acid

Objective: Deprotect the C3-ester to yield the biologically active fluoroquinolone.

  • Preparation: Suspend 5.0 mmol of the N1/C7-substituted quinolone ester in 15 mL of an acidic hydrolysis mixture (equal volumes of 6M HCl and glacial acetic acid). Causality: While basic saponification is faster, acid-catalyzed hydrolysis is frequently employed in the Grohe patent to prevent the degradation of sensitive secondary amines installed at the C7 position[1].

  • Reflux: Heat the suspension to reflux (approx. 100 °C). The methyl ester will typically clear into a homogeneous solution within 1.5 hours, whereas the ethyl ester requires 2.5 to 3 hours due to the increased steric bulk of the ethyl group shielding the carbonyl carbon.

  • Precipitation (Self-Validation): Cool the reaction mixture to room temperature, then further to 4 °C overnight.

    • Validation Check: The free carboxylic acid API will crystallize out of the acidic solution[1]. If precipitation is poor, carefully adjust the pH to the isoelectric point of the specific fluoroquinolone (usually between pH 7.0 and 7.4) using dilute NaOH.

  • Recovery: Filter the API, wash with cold ethanol, and dry under vacuum.

Experimental Performance Data

The table below aggregates expected performance metrics when executing the above protocols, highlighting the operational differences between the two ester derivatives.

MetricMethyl Ester DerivativeEthyl Ester DerivativeCausality / Observation
Cyclization Yield (Protocol A) 82 – 86%85 – 89%Ethyl ester exhibits slightly better precipitation kinetics during aqueous workup.
TLC Rf​ (Hexane:EtOAc 3:1) ~0.28~0.32Methyl ester is slightly more polar.
Hydrolysis Time (Acidic, 100°C) 1.5 hours2.5 - 3.0 hoursReduced steric hindrance around the methyl ester carbonyl accelerates nucleophilic attack by water.
Hydrolysis Yield (Protocol B) 92 – 95%94 – 98%Both provide excellent yields; ethyl ester avoids any risk of toxic methanol retention in the final API crystal lattice.

Conclusion

For research and analytical purposes where rapid deprotection is desired, the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate offers a slight kinetic advantage during hydrolysis. However, for any workflow intended to scale toward clinical or commercial drug development, the ethyl ester derivative is the undisputed standard. Its use circumvents the generation of highly toxic methanol, aligns with the established Grohe synthetic route, and provides highly reliable, self-validating crystallization steps driven by robust π−π stacking interactions.

References

  • Langer, V., Mach, P., Smrčok, Ľ., Plevová, K., & Milata, V. "Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies." Acta Crystallographica Section C, October 2011. Available at: [Link]

  • MDPI. "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media." Molecules, 2024. Available at: [Link]

Sources

Comparative

Validation of Analytical Methods for Methyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Comparative Guide

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical synthetic intermediate in the manufacturing of broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin, and enrofloxacin)[1]. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical synthetic intermediate in the manufacturing of broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin, and enrofloxacin)[1]. Ensuring the absolute chemical purity of this intermediate is paramount, as residual impurities or unreacted fluorinated precursors can propagate through the synthetic pathway, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

The validation of analytical procedures for this compound must strictly adhere to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical method development[2]. As a Senior Application Scientist, this guide objectively compares the two primary analytical modalities—Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing field-proven insights, causal reasoning for experimental choices, and self-validating protocols.

Method Comparison & The Causality of Experimental Design

Selecting the appropriate analytical method requires understanding the physicochemical properties of the quinolone scaffold. The choice between RP-HPLC-UV and LC-MS/MS is dictated by the Analytical Target Profile (ATP) defined during the risk assessment phase[3].

  • RP-HPLC-UV (Routine Assay & Major Impurities): The quinolone core possesses a highly conjugated π -electron system, providing a robust chromophore that absorbs strongly in the UV range (typically optimized at 293 nm)[4]. This makes UV detection highly sensitive, reproducible, and cost-effective for quantifying the main component and structurally similar major impurities.

  • LC-MS/MS (Trace & Genotoxic Impurity Profiling): For trace-level impurities that lack a strong chromophore or require sub-ppm limits of detection, LC-MS/MS provides orthogonal selectivity via mass-to-charge ( m/z ) ratios and specific fragmentation patterns[5].

  • Mobile Phase Causality: In both methods, the use of 0.1% formic acid (rather than non-volatile phosphate buffers) is a deliberate, critical choice. Formic acid acts as a volatile ion-pairing agent that suppresses the ionization of residual silanols on the stationary phase—reducing peak tailing for the basic nitrogen atoms—while promoting efficient protonation [M+H]+ in the Electrospray Ionization (ESI) source without causing catastrophic salt precipitation in the mass spectrometer[6].

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of both methods based on standard fluoroquinolone intermediate validation data[4][6][7].

Validation ParameterRP-HPLC-UVLC-MS/MS
Primary Application Routine Assay & Purity ReleaseTrace Impurity & Genotox Profiling
Limit of Detection (LOD) ~0.11 - 0.18 µg/mL~0.002 - 0.004 µg/mL
Limit of Quantitation (LOQ) ~0.34 - 0.55 µg/mL~0.006 - 0.012 µg/mL
Linearity Range 2.0 - 10.0 µg/mL0.05 - 1.0 ng/µL
Precision (%RSD) < 2.0%< 5.0%
Accuracy (Recovery) 99.3% - 99.9%76.4% - 104.6%

Analytical Lifecycle & Validation Workflow

The validation process is not a static checklist but a continuous lifecycle. The workflow below illustrates the ICH Q2(R2) integration of method development, validation execution, and self-validating system suitability.

Fig 1. ICH Q2(R2) lifecycle approach for analytical method validation and system suitability.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, every protocol described below functions as a self-validating system. If the System Suitability Testing (SST) criteria are not met, the analytical sequence automatically halts, preventing the generation of compromised data[3].

Protocol 1: RP-HPLC-UV Assay Validation

Objective: Validate the method for routine assay of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 0.1% Formic Acid in HPLC-grade Water and Acetonitrile (70:30, v/v). Degas via sonication for 15 minutes[6]. Causality: Isocratic elution minimizes baseline drift and reduces column re-equilibration time between runs, maximizing high-throughput efficiency.

  • Column Equilibration: Flush a C18 column (250 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved at 293 nm[4].

  • System Suitability Testing (SST - The Gatekeeper): Inject the working standard solution (10 µg/mL) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area < 2.0%, Tailing factor < 1.5, and Theoretical plates > 12,000[4].

  • Linearity & Range: Inject calibration standards ranging from 2 to 10 µg/mL. Perform least-squares linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 [4].

  • Accuracy (Spiking Study): Spike known concentrations of the reference standard into a blank matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery (Acceptable range: 98.0% - 102.0%)[3].

Protocol 2: LC-MS/MS Trace Impurity Profiling

Objective: Validate the detection of trace fluorinated impurities and degradation products.

  • Sample Preparation (SPE Cleanup): Dissolve the sample in 50 mM phosphate buffer (pH 7.4). Pass the extract through a polymeric reversed-phase Solid Phase Extraction (SPE) cartridge, wash with 5% ammonia in water, and elute with 4% formic acid in methanol[5]. Causality: Quinolone derivatives strongly chelate with trace metal ions. SPE removes these chelating agents and matrix interferents, preventing severe ion suppression in the MS source[7].

  • Chromatographic Separation: Utilize a rapid gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) on a sub-2 µm C18 column[6].

  • MS/MS Optimization: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Optimize the capillary temperature to 200 °C. Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

  • Specificity Evaluation: Analyze blank matrices to ensure no endogenous peaks or solvent artifacts interfere with the retention time of the analyte or its targeted impurities[3].

Mechanistic Pathway of MS/MS Fragmentation

Understanding the fragmentation pathway is critical for selecting the correct product ions during LC-MS/MS validation. For methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, protonation occurs readily at the carbonyl oxygen. Subsequent collision-induced dissociation (CID) typically results in the characteristic loss of the ester methoxy group and decarboxylation.

Fig 2. ESI-MS/MS fragmentation pathway of the fluoroquinolone intermediate.

References

  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column Source: Waters Corporation URL:[Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Study on analytical method of fluoroquinolone residues in eggs by LC/MS/MS Source: ResearchGate URL:[Link]

  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry Source: IAEA NUCLEUS Information Resources URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage Source: Quest Journals URL:[Link]

Sources

Validation

A Guide for Researchers: Comparative Analysis of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and Key Ciprofloxacin Intermediates

This guide provides an in-depth comparison between the synthesis and properties of a foundational fluoroquinolone scaffold, methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and the pivotal intermediates used in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison between the synthesis and properties of a foundational fluoroquinolone scaffold, methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and the pivotal intermediates used in the industrial synthesis of Ciprofloxacin, a widely prescribed second-generation fluoroquinolone antibiotic.[1][2] This analysis is designed for researchers, chemists, and drug development professionals, offering insights into the strategic choices behind synthetic routes for quinolone-based active pharmaceutical ingredients (APIs).

We will dissect two divergent synthetic strategies: the classic Gould-Jacobs reaction for constructing the basic quinolone core and the more linear, multi-step approach required for assembling the highly substituted framework of Ciprofloxacin. By examining the causality behind each experimental choice, this guide illuminates the trade-offs between synthetic elegance, scalability, and the structural complexity required for potent biological activity.

Section 1: Synthesis of the Quinolone Core: Two Divergent Pathways

The construction of the 4-quinolone ring system is the cornerstone of synthesizing this entire class of antibiotics.[3] The choice of pathway is fundamentally dictated by the substitution pattern required on the fused benzene ring of the final molecule.

Pathway A: Direct Synthesis of a Model Quinolone via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from an aniline and a malonic ester derivative.[4][5] This pathway is highly efficient for producing quinolones with simpler substitution patterns. Here, we outline the synthesis of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Overall Strategy: This approach involves two primary stages: the preparation of an activated malonic ester, diethyl ethoxymethylenemalonate (DEEM), followed by its condensation with 3-fluoroaniline and subsequent thermal cyclization.

Experimental Protocol 1.1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEM)

DEEM serves as the three-carbon (C2, C3, and carboxyl) component for building the pyridine ring of the quinolone. It is typically prepared by reacting diethyl malonate with triethyl orthoformate.

  • Rationale: Acetic anhydride is used as a dehydrating agent to drive the reaction forward by consuming the ethanol byproduct. Anhydrous zinc chloride acts as a Lewis acid catalyst to activate the orthoformate.[6]

  • Combine diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles) in a reaction vessel equipped with a reflux condenser.

  • Add a catalytic amount of anhydrous zinc chloride (e.g., 0.5 g).

  • Heat the mixture in an oil bath at approximately 100-120°C for 6-7 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, distill the mixture under reduced pressure to remove volatile components and purify the DEEM product. The course of the distillation is best monitored by refractive index to separate the product from any ethyl diethoxymethylmalonate byproduct.[7]

Experimental Protocol 1.2: Synthesis of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol demonstrates the core Gould-Jacobs reaction and subsequent cyclization.

  • Rationale: The first step is a nucleophilic attack of the aniline on DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate. The second step is a high-temperature, intramolecular cyclization (a pericyclic reaction) that forms the quinolone ring. Dowtherm A is often used as a high-boiling solvent to achieve the necessary temperatures (around 250°C).

  • Condensation: In a suitable solvent like ethanol, react 3-fluoroaniline (1.0 eq.) with DEEM (1.0 eq.) at reflux temperature. The reaction forms the intermediate diethyl (3-fluoroanilino)methylenemalonate. This intermediate can often be isolated after removing the solvent.

  • Cyclization: Add the intermediate from the previous step to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 240-260°C. The cyclization reaction proceeds with the elimination of ethanol.

  • Saponification & Esterification: The resulting product is typically the ethyl ester. To obtain the target methyl ester, the crude ethyl ester can be saponified to the carboxylic acid using aqueous sodium hydroxide.[8] The resulting carboxylic acid is then isolated by acidification and can be esterified to the methyl ester using methanol under acidic conditions (e.g., with H₂SO₄ or SOCl₂).

Pathway B: Industrial Synthesis of a Core Ciprofloxacin Intermediate

The synthesis of Ciprofloxacin requires a more complex substitution pattern (a cyclopropyl group at N1, a fluorine at C6, and a chlorine at C7, which is later displaced by piperazine). This necessitates a more linear approach where the benzene ring is functionalized before the quinolone core is constructed. The key intermediate in this pathway is 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid , often referred to as "Q-Acid".[8]

Overall Strategy: This pathway begins with a substituted benzene derivative, which is acylated via a Friedel-Crafts reaction. This product is then elaborated through several steps to build the second ring and introduce the remaining functionalities.

Experimental Protocol 2.1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone (DCFA)

This is the foundational starting material for many industrial ciprofloxacin syntheses.[2][9]

  • Rationale: This is a classic Friedel-Crafts acylation. Anhydrous aluminum chloride is a strong Lewis acid that coordinates to the acetyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 2,4-dichlorofluorobenzene ring. The reaction is regioselective due to the directing effects of the existing substituents.[10][11]

  • Charge a reaction vessel with 2,4-dichlorofluorobenzene (1.0 eq.) and anhydrous aluminum chloride (1.5 eq.).

  • Cool the stirred suspension and slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature between 20-35°C.[11][12]

  • After the addition is complete, heat the mixture to 110-120°C for several hours to drive the reaction to completion.[12]

  • Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer to neutrality, dry it over anhydrous sodium sulfate, and purify by distillation or recrystallization to yield DCFA.[10]

Experimental Protocol 2.2: Synthesis of Q-Acid

This multi-step, often one-pot, procedure converts DCFA into the core quinolone intermediate.

  • Rationale: This sequence builds the second ring system piece by piece.

    • Step 1 (Claisen Condensation): DCFA is condensed with diethyl carbonate using a strong base like sodium ethoxide to form the corresponding β-ketoester, ethyl 2,4-dichloro-5-fluorobenzoylacetate.

    • Step 2 (Enol Ether Formation): The β-ketoester is reacted with triethyl orthoformate and acetic anhydride, similar to the DEEM synthesis, to form an activated enol ether.

    • Step 3 (Enamine Formation): The enol ether is then reacted with cyclopropylamine. The more nucleophilic cyclopropylamine displaces the ethoxy group to form the key enamine intermediate, ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate.[8]

    • Step 4 (Cyclization): A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the enamine nitrogen, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr), displacing the chlorine atom at the C2 position to form the quinolone ring.[8][9]

    • Step 5 (Saponification): The resulting ethyl ester is hydrolyzed with a base (e.g., NaOH or KOH) to yield the final Q-Acid, which is isolated by acidic workup.[8]

  • React DCFA with diethyl carbonate in the presence of sodium ethoxide to form the β-ketoester.

  • Treat the β-ketoester with triethyl orthoformate and acetic anhydride.

  • Add cyclopropylamine to the reaction mixture at room temperature to form the cyclopropyl enamine intermediate.[9]

  • Add the enamine intermediate to a suspension of sodium hydride (1.2 eq.) in an anhydrous solvent like dioxane. Reflux the mixture for 2-3 hours to effect cyclization.[8]

  • After cyclization, remove the solvent, add aqueous potassium hydroxide, and reflux for 1-2 hours to saponify the ester.[8]

  • Cool the solution, filter if necessary, and acidify with hydrochloric acid to a pH of 1-2 to precipitate the Q-Acid product.

  • Filter the solid, wash with water, and dry to obtain the final product.[8]

Section 2: Visualization of Synthetic Pathways

The following diagram illustrates the strategic divergence between the two synthetic routes. Pathway A is convergent, bringing two complex fragments together. Pathway B is linear, building complexity step-by-step from a simple starting material.

G cluster_A Pathway A: Gould-Jacobs Synthesis cluster_B Pathway B: Ciprofloxacin Intermediate (Q-Acid) Synthesis A_Aniline 3-Fluoroaniline A_Intermediate Anilinomethylenemalonate Intermediate A_Aniline->A_Intermediate A_DEEM DEEM A_DEEM->A_Intermediate A_Product Methyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate A_Intermediate->A_Product High Temp. Cyclization B_Start 2,4-Dichlorofluorobenzene B_DCFA DCFA B_Start->B_DCFA Friedel-Crafts Acylation B_Ketoester β-Ketoester B_DCFA->B_Ketoester Claisen Condensation B_Enamine Cyclopropyl Enamine Intermediate B_Ketoester->B_Enamine Enol Ether Formation, then Cyclopropylamine B_Product Q-Acid (7-Chloro-1-cyclopropyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid) B_Enamine->B_Product Base-mediated Cyclization (SNAr)

Caption: Divergent synthetic strategies for 4-quinolone cores.

Section 3: Comparative Analysis

Physicochemical Properties

The structural differences between the model quinolone and the functionalized Ciprofloxacin intermediate are reflected in their physical properties.

PropertyMethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid)
Molecular Formula C₁₁H₈FNO₃C₁₃H₉ClFNO₃
Molecular Weight 221.18 g/mol [13]281.67 g/mol
CAS Number 1448259-82-2[13]86393-33-1
Key Functional Groups Methyl Ester, C7-FluoroCarboxylic Acid, C7-Chloro, C6-Fluoro, N1-Cyclopropyl
Typical Melting Point Not widely reported234-237°C[8]
Analytical Characterization

For both intermediates, a suite of analytical techniques is essential for confirming identity and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for assessing the purity of these intermediates and the final API.[14][15] A validated, stability-indicating HPLC method is crucial for quality control in a pharmaceutical setting.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the correct regiochemistry of substituents and the successful formation of the quinolone ring system.

  • Mass Spectrometry (MS): MS provides accurate molecular weight determination, confirming the elemental composition of the synthesized compounds.

Reactivity and Strategic Implications

The choice between these two synthetic philosophies has profound implications for drug development.

  • Complexity and Regiocontrol: The primary advantage of the linear synthesis (Pathway B) is the exquisite control it offers over the substitution pattern of the final product. By starting with a pre-functionalized benzene ring, issues of isomeric byproducts that can plague substitutions on an already-formed quinolone ring are avoided. For instance, the Friedel-Crafts acylation in Protocol 2.1 is highly regioselective, ensuring the correct placement of the acetyl group that will ultimately become C2, C3, and C4 of the quinolone.[16]

  • Versatility vs. Optimization: The Gould-Jacobs reaction (Pathway A) is highly versatile and ideal for medicinal chemistry campaigns where numerous analogs are needed quickly by varying the starting aniline. However, for a specific, highly-functionalized target like Ciprofloxacin, the linear route (Pathway B) is more amenable to process optimization, cost reduction, and large-scale manufacturing.[2]

  • Leaving Groups for Further Functionalization: The C7-chloro group in Q-Acid is a critical design element. Chlorine is an excellent leaving group for the subsequent nucleophilic aromatic substitution with piperazine to complete the Ciprofloxacin synthesis.[17] In contrast, the C7-fluoro group in the model compound from Pathway A is much less reactive, making it a poor handle for further diversification at that position via SNAr.

Conclusion

The comparison between the synthesis of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and the core intermediates of Ciprofloxacin highlights a fundamental principle in process chemistry: the optimal synthetic route is inextricably linked to the complexity of the target molecule.

The Gould-Jacobs pathway offers an elegant and convergent route to simpler 4-quinolone scaffolds, making it a valuable tool for initial drug discovery and structure-activity relationship (SAR) studies. Conversely, the linear, step-wise synthesis of the Ciprofloxacin core, while longer, provides the necessary control to install a complex array of substituents with high regioselectivity. This robust, highly optimized pathway is a testament to the process chemistry required to manufacture a complex API on a global scale, where yield, purity, and cost-effectiveness are paramount. Understanding the logic behind both approaches provides researchers with a strategic framework for designing syntheses for the next generation of quinolone-based therapeutics.

References

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  • Organic Syntheses. "diethyl methylenemalonate". Org. Synth. 1957, 37, 24. Accessed March 25, 2026. [Link]

  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". Molecules. 2023, 28(7), 3223. Accessed March 25, 2026. [Link]

  • Molbase. "Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid". Molbase.com. Accessed March 25, 2026. [Link]

  • RSC Publishing. "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review". RSC Adv.. 2023, 13, 8507-8529. Accessed March 25, 2026. [Link]

  • Google Patents. "A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)". WO2010058421A2. Accessed March 25, 2026.
  • PMC. "A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids". Pharmaceuticals (Basel). 2022, 15(7), 839. Accessed March 25, 2026. [Link]

  • Google Patents. "A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)". WO2010058421A2. Accessed March 25, 2026.
  • PMC. "The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity". Molecules. 2019, 24(23), 4203. Accessed March 25, 2026. [Link]

  • Virginia Commonwealth University. "Ciprofloxacin Synthesis". TechTransfer and Ventures. Accessed March 25, 2026. [Link]

  • Organic Syntheses. "ethyl ethoxymethylenemalonate". Org. Synth. 1943, 23, 37. Accessed March 25, 2026. [Link]

  • Qeios. "[Review Article] Green Strategies for the Synthesis of Quinolone Derivatives". Qeios. 2024. Accessed March 25, 2026. [Link]

  • Google Patents. "Synthesizing method of diethyl ethoxy-methylene malonate". CN104860818A. Accessed March 25, 2026.
  • Patsnap Eureka. "Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor". Patsnap.com. Accessed March 25, 2026. [Link]

  • Der Pharma Chemica. "A two-step synthesis of Ciprofloxacin". Der Pharma Chemica. 2016, 8(18), 241-244. Accessed March 25, 2026. [Link]

  • ResearchGate. "(PDF) a-new-process-for-ciprofloxacin-hcl". Researchgate.net. Accessed March 25, 2026. [Link]

  • MDPI. "Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review". Int. J. Mol. Sci.. 2024, 25(9), 4869. Accessed March 25, 2026. [Link]

  • Synfacts. "Flow Synthesis of Ciprofloxacin". Synfacts. 2019, 15(06), 0578. Accessed March 25, 2026. [Link]

  • ACS Publications. "Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy". Org. Lett.. 2020, 22(3), 856-860. Accessed March 25, 2026. [Link]

  • ResearchGate. "(PDF) Analytical Methods of Ciprofloxacin and its Combinations Review". Researchgate.net. Accessed March 25, 2026. [Link]

  • Organic Chemistry Portal. "Synthesis of 4-quinolones". Organic-chemistry.org. Accessed March 25, 2026. [Link]

  • Research Journal of Pharmacy and Technology. "Analytical Methods of Ciprofloxacin and its Combinations Review". Res. J. Pharm. Technol.. 2018, 11(5), 2139-2147. Accessed March 25, 2026. [Link]

  • Google Patents. "6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid". US4620007A. Accessed March 25, 2026.
  • PMC. "Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives". ACS Omega. 2021, 6(1), 126-136. Accessed March 25, 2026. [Link]

  • ResearchGate. "A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents". Researchgate.net. Accessed March 25, 2026. [Link]

  • PMC. "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance". Int. J. Mol. Sci.. 2022, 23(19), 11116. Accessed March 25, 2026. [Link]

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  • MDPI. "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics". Toxics. 2024, 12(3), 195. Accessed March 25, 2026. [Link]

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  • MDPI. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate". Molbank. 2018, 2018(4), M1018. Accessed March 25, 2026. [Link]

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  • PubMed. "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents". Biol. Pharm. Bull.. 2003, 26(11), 1614-7. Accessed March 25, 2026. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Methyl 7-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

This guide provides an in-depth, scientifically grounded framework for the validation of analytical methods for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of analytical methods for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the core principles of mass spectrometry in this context, present a robust validation protocol aligned with international regulatory standards, and compare its performance against alternative analytical techniques. The methodologies detailed herein are designed to ensure data integrity, scientific rigor, and regulatory compliance throughout the drug development lifecycle.

Introduction to the Analyte and Analytical Imperatives

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 1448259-82-2) is a small organic molecule belonging to the quinolone class, a scaffold renowned for its extensive use in developing potent antibacterial agents.[1][2] The purity and precise quantification of this compound are critical, as it often serves as a starting material or key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Any impurities or degradants can carry through the manufacturing process, potentially impacting the safety and efficacy of the final drug product.

Therefore, a rigorously validated analytical method is not merely a quality control checkpoint; it is a fundamental component of the entire Chemistry, Manufacturing, and Controls (CMC) process. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool in pharmaceutical development for its unparalleled sensitivity and selectivity.[3][4][5] This guide will demonstrate a comprehensive validation strategy for an LC-MS method, ensuring it is "fit for purpose" in a regulated environment.

Analyte at a Glance:

  • Compound Name: Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Molecular Formula: C₁₁H₈FNO₃[6]

  • Molecular Weight: 221.18 g/mol [6]

  • Core Structure: Fluoroquinolone

Comparative Analysis: Why Mass Spectrometry?

While several analytical techniques can be employed for the analysis of small molecules, the choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural information. The primary alternatives to LC-MS for quinolone analysis are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection.[7][8]

The decision to employ LC-MS is a strategic one, driven by its inherent advantages in a drug development setting. While HPLC-UV is robust and widely available, its sensitivity and selectivity can be limiting, especially when dealing with complex matrices or low-level impurities.[8] LC-MS/MS, with its ability to perform Multiple Reaction Monitoring (MRM), offers superior selectivity and sensitivity, allowing for quantification at levels often required for impurity and degradant analysis by regulatory bodies.[4][9]

Table 1: Comparison of Key Analytical Techniques

Parameter LC-MS/MS HPLC-UV HPLC-FLD
Sensitivity Excellent (pg to fg levels)Good (ng to µg levels)Very Good (pg to ng levels)
Selectivity Excellent (based on m/z)Moderate (based on chromophore)Good (based on fluorophore)
Specificity Excellent (parent/fragment ions)Prone to co-elution interferenceLess prone to interference than UV
Structural Info Yes (Fragmentation pattern)NoNo
Cost HighLowModerate
Application Quantification, Impurity ID, Structural ElucidationRoutine QC, AssayTrace analysis of fluorescent compounds

The Validation Workflow: A Systematic Approach

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[10][11][12]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Analytical Procedure Development (ICH Q14) Protocol Validation Protocol (Define Parameters & Criteria) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation, from development to the final report.

Experimental Protocol: LC-MS/MS Method Validation

This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for quantifying methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Instrumentation and Reagents
  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analytical Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Reagents: Acetonitrile (MS grade), Formic Acid (MS grade), Water (ultrapure).

  • Reference Standard: Certified methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Predicted Mass and Fragmentation

The foundational step in developing an MS method is understanding the analyte's behavior. For our compound, we expect protonation at the quinolone nitrogen in positive ESI mode.

  • Expected Precursor Ion [M+H]⁺: m/z 222.06

  • Predicted Fragmentation: Fluoroquinolones typically exhibit characteristic losses of small neutral molecules like H₂O, CO, and CO₂ from the carboxylic acid/ester group, along with cleavages within the quinoline ring system.[13][14][15] This knowledge is crucial for selecting specific and robust transitions for MRM.

Fragmentation_Pathway parent Precursor Ion [M+H]⁺ m/z 222.06 frag1 Loss of CH₂O (from methyl ester) [M+H-30]⁺ m/z 192.05 parent->frag1 CID frag2 Loss of CO (from quinolone ring) [M+H-28]⁺ m/z 194.06 parent->frag2 CID frag3 Loss of COOCH₃ (ester group) [M+H-59]⁺ m/z 163.05 parent->frag3 CID

Caption: Predicted fragmentation pathway for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Validation Parameters and Procedures

A. Specificity and Selectivity

  • Causality: This parameter ensures that the signal measured is unequivocally from our target analyte and not from any other compound (impurities, degradants, matrix components). In MS, specificity is achieved by monitoring a unique precursor-to-product ion transition (MRM).

  • Protocol:

    • Analyze a blank sample (diluent) to check for interferences at the analyte's retention time.

    • Analyze a sample spiked with known, structurally similar impurities and potential degradants.

    • Analyze the analyte in the presence of the sample matrix (if applicable).

  • Acceptance Criteria: No significant interfering peaks (>20% of the LOQ signal) should be observed at the retention time of the analyte in the blank or impurity-spiked samples.

B. Linearity and Range

  • Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. This is fundamental for accurate quantification.

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard. The range should typically span 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.

Table 2: Example Linearity Data

Concentration (ng/mL)Mean Peak Area%RSD (n=3)
1.015,2501.8%
5.076,1001.2%
10.0151,5000.9%
50.0755,2000.6%
100.01,520,1000.4%
Result r² = 0.9998

C. Accuracy

  • Causality: Accuracy measures the closeness of the experimental result to the true value, reflecting the systemic error of the method.

  • Protocol:

    • Analyze samples with known concentrations of the analyte (e.g., quality control samples) at a minimum of three concentration levels (low, medium, high) across the linear range.

    • Perform at least three replicate measurements for each level.

    • Accuracy is expressed as the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substance analysis.

Table 3: Example Accuracy Data

Spiked LevelTheoretical (ng/mL)Measured (ng/mL, n=3)Mean Recovery (%)
Low (80%)8.07.9599.4%
Mid (100%)10.010.12101.2%
High (120%)12.011.9199.3%

D. Precision

  • Causality: Precision assesses the degree of scatter between a series of measurements, indicating the random error. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[16]

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 2.0%.

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Causality: The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected.[16] These are critical for impurity analysis.

  • Protocol:

    • These are typically determined based on the signal-to-noise ratio (S/N).

    • Analyze a series of low-concentration samples.

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3:1

    • LOQ: S/N ratio ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy.

F. Robustness

  • Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • Protocol:

    • Slightly vary parameters such as column temperature (e.g., ± 2°C), mobile phase composition (e.g., ± 2% organic), and flow rate (e.g., ± 0.1 mL/min).

    • Analyze the system suitability samples under these modified conditions.

  • Acceptance Criteria: System suitability criteria (e.g., peak symmetry, retention time) must still be met, and the results of a control sample should not be significantly affected.

Conclusion

The validation of an analytical method for a pharmaceutical intermediate like methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a rigorous, multi-faceted process that forms the bedrock of quality assurance. This guide has demonstrated that while techniques like HPLC-UV have their place, LC-MS/MS offers superior sensitivity, selectivity, and structural confirmation capabilities that are often essential in modern drug development.[17][18]

By systematically evaluating parameters from specificity to robustness, grounded in the authoritative framework of the ICH Q2(R2) guideline, researchers and drug development professionals can establish a method that is not only scientifically sound but also defensible from a regulatory perspective. The successful validation described herein ensures that the method will consistently deliver reliable and accurate data, safeguarding the quality of the API and, ultimately, the safety of the patient.

References

  • Title: Mass spectrometry for small molecule pharmaceutical product development: a review Source: Google Search URL
  • Title: Mass Spectrometry in Small Molecule Drug Development Source: Google Search URL
  • Title: Application of LCMS in small-molecule drug development Source: Google Search URL
  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Taylor & Francis URL: [Link]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL: [Link]

  • Title: Mass spectrometry and drug development – how the two come together Source: Google Search URL
  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Taylor & Francis Online URL: [Link]

  • Title: Validation of analytical procedures q2(r2) Source: ICH URL: [Link]

  • Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Source: Google Search URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Identification of common electrochemical oxidation pathways and mass spectrometry fragmentation patterns of the fluoroquinolones Source: ResearchGate URL: [Link]

  • Title: Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives Source: PubMed URL: [Link]

  • Title: Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: PMC URL: [Link]

  • Title: Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: Appchem URL: [Link]

  • Title: Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection Source: moca.net.ua URL: [Link]

  • Title: LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column Source: Waters Corporation URL: [Link]

  • Title: Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk Source: PubMed URL: [Link]

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL: [Link]

  • Title: Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents Source: ResearchGate URL: [Link]-3-carboxylic_Acid_Derivatives_as_Potential_Antimicrobial_Agents)

Sources

Validation

A Comparative Guide to Purity Testing Standards for Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Reference Materials

This guide provides a comprehensive overview and comparison of analytical methodologies for establishing the purity of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reference materials. As a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for establishing the purity of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reference materials. As a critical intermediate in the synthesis of various fluoroquinolone antibiotics, the certified purity of this reference material is paramount for ensuring the quality, safety, and efficacy of the final drug products. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Imperative of Purity in Pharmaceutical Reference Materials

In the landscape of pharmaceutical development and quality control, reference materials are the bedrock of analytical testing. They serve as the benchmark against which active pharmaceutical ingredients (APIs) and finished drug products are evaluated. The assigned purity value of a reference material directly impacts the accuracy of assays, the quantification of impurities, and ultimately, the safety and efficacy of the medication. For methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key building block for potent antibiotics, stringent purity assessment is not merely a regulatory hurdle but a scientific necessity.

The purity of a reference material is not a single data point but a composite understanding of its organic and inorganic impurities, residual solvents, and water content. International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for new drug substances and Q6A for specifications, provide a framework for identifying, qualifying, and controlling impurities.

Crafting the Impurity Profile of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

A robust purity testing strategy begins with a comprehensive understanding of the potential impurities. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or under stress conditions.

Plausible Process-Related Impurities

Based on common synthetic pathways for 4-quinolone-3-carboxylic acid derivatives, the following process-related impurities are plausible for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • Starting Materials: Incomplete reaction or carry-over of starting materials such as substituted anilines and diethyl ethoxymethylenemalonate (EMME).

  • Intermediates: Unreacted intermediates from the multi-step synthesis.

  • By-products: Compounds formed from side reactions, such as N-alkylation or incomplete cyclization.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. Based on the chemistry of the 4-quinolone-3-carboxylic acid ester scaffold, the following degradation pathways are anticipated:

  • Hydrolysis: The ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

  • Oxidation: The quinolone ring system can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.

  • Photodegradation: Fluoroquinolones are known to be light-sensitive, and exposure to UV light can lead to defluorination or other complex degradation pathways.[1]

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.

A Comparative Analysis of Purity Determination Techniques

The cornerstone of purity assessment for a reference material is the use of orthogonal analytical techniques. This approach ensures that impurities with different physicochemical properties are detected and quantified. This guide will compare High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), with Mass Spectrometry (MS) serving as a critical tool for impurity identification.

Chromatographic Purity: HPLC vs. UPLC

Both HPLC and UPLC are powerful techniques for separating and quantifying impurities in a sample. The primary difference lies in the particle size of the stationary phase and the operating pressure of the system.[2][3][4][5][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi
Analysis Time LongerSignificantly shorter
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower
Cost Lower initial investmentHigher initial investment

Expertise & Experience: For routine purity analysis and the separation of known impurities with good resolution, HPLC remains a robust and cost-effective choice. However, for complex impurity profiles with closely eluting peaks or for high-throughput screening, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The reduced peak widths in UPLC lead to taller peaks, enhancing the signal-to-noise ratio and improving the limits of detection and quantification for trace impurities.

Experimental Protocol: HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference material in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Experimental Protocol: UPLC Method for Purity Determination

  • Instrumentation: UPLC system with a UV detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the reference material in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.

Mass Spectrometry: The Key to Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of unknown impurities.[7][8][9][10] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its impurities. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer valuable structural information.

Expertise & Experience: For a new reference material, a thorough LC-MS analysis is crucial to identify any co-eluting impurities that may not be resolved by UV detection alone. The fragmentation patterns of quinolone antibiotics often involve characteristic losses of water, carbon monoxide, and fragmentation of side chains, which can aid in the identification of related impurities.[9][10]

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Utilize the UPLC method described above.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50 - 1000.

  • Data Acquisition: Perform both full scan MS and data-dependent MS/MS acquisitions. In MS/MS, select the most abundant ions from the full scan for fragmentation.

  • Data Analysis: Use software to determine the accurate mass and elemental composition of the parent ion and its fragments. Compare the fragmentation patterns of the impurities with that of the main compound to propose structures.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) is a primary ratio method of measurement that allows for the direct determination of the purity of a substance without the need for a reference standard of the same compound.[11][12][13][14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated.

Trustworthiness: The power of qNMR lies in its ability to provide a purity value that is traceable to the International System of Units (SI) through the use of a certified internal standard.[13] This makes it a highly reliable and defensible method for the certification of reference materials.

Experimental Protocol: qNMR for Purity Determination

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, chemical and physical stability, and with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reference material into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizing the Workflow and Relationships

Purity_Testing_Workflow cluster_synthesis Synthesis & Purification cluster_certification Certification Synthesis Synthesis of Methyl 7-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Purification Purification Synthesis->Purification HPLC HPLC Purification->HPLC UPLC UPLC Purification->UPLC LCMS LCMS Purification->LCMS qNMR qNMR Purification->qNMR Water Water Purification->Water Res_Solvents Res_Solvents Purification->Res_Solvents Inorganic Inorganic Purification->Inorganic Certification Assign Purity Value HPLC->Certification UPLC->Certification LCMS->HPLC Identifies Impurities LCMS->UPLC Identifies Impurities qNMR->Certification Water->Certification Res_Solvents->Certification Inorganic->Certification

Orthogonal_Methods Main Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Reference Material Purity Chromatographic Chromatographic Purity (Relative Quantification) Main->Chromatographic Spectroscopic Absolute Purity (qNMR) Main->Spectroscopic Structural Impurity Identification (LC-MS) Main->Structural Other Other Impurities (Water, Solvents, Inorganic) Main->Other Chromatographic->Structural Provides separation for identification Structural->Chromatographic Confirms peak identity

Conclusion: A Multi-faceted Approach to Ensuring Quality

The establishment of a high-purity reference material for methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture of a material's purity. A judicious combination of high-resolution chromatographic techniques like UPLC for impurity profiling, mass spectrometry for definitive impurity identification, and an absolute quantification method such as qNMR provides a self-validating system for the certification of reference materials. This rigorous approach ensures the generation of reliable and defensible data, which is fundamental to maintaining the quality and safety of pharmaceutical products.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. [Link]

  • Swetha, S. R., Bhavya, S., & Mounika, K. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Weber, M., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 407, 3115–3123. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?[Link]

  • Pauli, G. F., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. USP. [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [Link]

  • Kim, J., & Lee, J. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Encyclopedia.pub. (2021, February 17). qNMR for Reference Material Preparation. [Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(22), 4647-4655. [Link]

  • Santos, L. H. M. L. M., et al. (2023, January 12). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. [Link]

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]

  • Wang, J., et al. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

Sources

Comparative

IR Spectroscopy Comparison Guide: Batch Analysis of Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Executive Summary: Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical synthetic intermediate in the manufacturing of broad-spectrum fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin, levof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical synthetic intermediate in the manufacturing of broad-spectrum fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin, levofloxacin). Ensuring the structural integrity and chemical purity of this intermediate is paramount, as functional group discrepancies directly impact downstream active pharmaceutical ingredient (API) yields. This guide provides a comprehensive framework for evaluating batch-to-batch consistency using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, grounded in authoritative compendial standards.

Mechanistic Principles of Fluoroquinolone Intermediate IR Spectroscopy

Understanding the causality behind the IR absorption bands of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is essential for accurate spectral interpretation. The molecule features three distinct, highly polar functional groups that serve as diagnostic markers:

  • Pyridone Carbonyl (C=O at C-4): Unlike typical aliphatic ketones which absorb at ~1715 cm⁻¹, the C-4 carbonyl in the 1,4-dihydroquinoline ring exhibits a significant bathochromic shift to approximately 1620 cm⁻¹. This shift is caused by strong resonance conjugation with the adjacent double bonds and the nitrogen lone pair. This resonance increases the single-bond character of the C=O bond, thereby lowering its stretching frequency .

  • Ester Carbonyl (C=O at C-3): The methyl carboxylate group typically absorbs at 1720–1735 cm⁻¹. Monitoring this peak is critical for detecting premature hydrolysis to the free carboxylic acid, which would shift the peak to ~1700–1710 cm⁻¹ and introduce a broad O-H stretch.

  • Aryl Fluoride (C-F at C-7): The highly electronegative fluorine atom produces a strong, sharp stretching vibration around 1045 cm⁻¹, which is a primary fingerprint for halogenated quinolones .

Self-Validating Experimental Protocol (ATR-FTIR)

To comply with USP <197A> (Spectroscopic Identification Tests), the analytical workflow must incorporate built-in validation steps to eliminate false positives, carryover, or environmental artifacts .

Step-by-Step Methodology:

  • System Suitability & Background: Clean the diamond ATR crystal with HPLC-grade methanol. Run a background scan (32 co-added scans, 4 cm⁻¹ resolution). Validate wavenumber accuracy using a polystyrene reference film (verifying sharp peaks at 1601.4 cm⁻¹ and 1028.3 cm⁻¹).

  • Sample Preparation: Transfer approximately 5 mg of the methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid crystal lattice and the ATR evanescent wave, which is strictly required for reproducible absorbance intensities and accurate quantitative comparisons .

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Apply atmospheric compensation algorithms to subtract ambient CO₂ and H₂O vapor.

  • Carryover Verification: Clean the crystal with an isopropanol wipe and run a subsequent blank scan to confirm the absence of residual active material before analyzing the next batch.

G Start Batch Sampling (Methyl 7-fluoro-4-oxo-...) Prep Sample Preparation (ATR Crystal Loading) Start->Prep Scan FTIR Scanning (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Scan Analyze Spectral Analysis (Peak Identification) Scan->Analyze Validate System Suitability (Background & Polystyrene) Validate->Scan System Ready Decision USP <197> Compliance Match vs Reference? Analyze->Decision Pass Batch Approved Decision->Pass Yes Fail OOS Investigation Decision->Fail No

Self-validating ATR-FTIR workflow for fluoroquinolone intermediate batch release.

Comparative Batch Analysis & Data Presentation

In this comparative study, three distinct production batches of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate were analyzed against a certified reference standard to determine chemical consistency.

  • Batch A: Standard Production Batch

  • Batch B: Suspected Hydrolysis Degradation

  • Batch C: Suspected Moisture Contamination

Table 1: Quantitative IR Spectral Comparison of Intermediate Batches

Functional Group / VibrationReference StandardBatch A (Production)Batch B (Degraded)Batch C (Contaminated)Diagnostic Interpretation
N-H Stretch (Secondary Amine) 3250 cm⁻¹3252 cm⁻¹3248 cm⁻¹3250 cm⁻¹Core quinolone ring intact across all batches.
O-H Stretch (Broad) AbsentAbsent2500–3300 cm⁻¹ 3400–3500 cm⁻¹ Batch B shows carboxylic acid O-H. Batch C shows water.
C=O Stretch (Ester) 1728 cm⁻¹1727 cm⁻¹Absent 1728 cm⁻¹Batch B lacks the methyl ester group.
C=O Stretch (Carboxylic Acid) AbsentAbsent1705 cm⁻¹ AbsentConfirms Batch B underwent ester hydrolysis.
C=O Stretch (Pyridone) 1622 cm⁻¹1621 cm⁻¹1625 cm⁻¹1622 cm⁻¹Conjugated ketone remains intact .
C-O Stretch (Ester) 1255 cm⁻¹1254 cm⁻¹Absent 1255 cm⁻¹Further confirms loss of ester in Batch B.
C-F Stretch (Aryl Fluoride) 1045 cm⁻¹1045 cm⁻¹1046 cm⁻¹1045 cm⁻¹Halogen substituent stable .
Discussion of Causality in Batch Deviations
  • Batch A (Approved): The spectrum is superimposable on the USP Reference Standard. The presence of the 1728 cm⁻¹ and 1255 cm⁻¹ peaks confirms the integrity of the methyl ester, while the 1045 cm⁻¹ peak verifies the presence of the fluorine atom at the C-7 position.

  • Batch B (Rejected - Hydrolysis): The complete disappearance of the ester C=O stretch (1728 cm⁻¹) and the emergence of a new carbonyl peak at 1705 cm⁻¹, coupled with a broad O-H stretch spanning 2500–3300 cm⁻¹, indicates that the methyl ester has hydrolyzed into 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This degradation likely occurred due to exposure to extreme pH or moisture during crystallization.

  • Batch C (Rejected - Moisture): While the structural fingerprint (ester, pyridone, and C-F peaks) perfectly matches the reference, a distinct broad band at 3400–3500 cm⁻¹ is present. Because the ester peaks remain intact, this O-H stretch is not from hydrolysis but from non-covalently bound water (moisture contamination), pointing to improper drying protocols in the manufacturing suite.

Conclusion

IR spectroscopy serves as a highly specific, self-validating tool for the structural verification of fluoroquinolone intermediates. By understanding the mechanistic origins of the pyridone and ester carbonyl shifts, analysts can rapidly differentiate between structurally sound material (Batch A), chemically degraded material (Batch B), and physically contaminated material (Batch C). Strict adherence to spectroscopic protocols ensures that these spectral deviations are accurately captured, preventing downstream failures in API synthesis.

References
  • USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities! Lachman Consultant Services, Inc.[Link]

  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. [Link]

  • ATR–FTIR-Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. National Center for Biotechnology Information (PMC).[Link]

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a member of the quinolone class of compounds, represents a key building block in the discovery of new therapeutic agents. As with any active pharmaceutical ingredient (API), a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information for handling Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Moving beyond a simple checklist, this document delves into the rationale behind each safety recommendation, fostering a culture of proactive risk management.

Understanding the Hazard: A Data-Driven Approach

  • Harmful if swallowed: Demonstrating acute oral toxicity.

  • Causes skin irritation: Requiring measures to prevent dermal contact.

  • Causes serious eye irritation: Highlighting the need for robust eye protection.

  • May cause respiratory irritation: Indicating the potential for harm upon inhalation of dust or aerosols.

Given its status as a potent, biologically active compound, it is prudent to handle Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with a degree of caution appropriate for a Highly Potent Active Pharmaceutical Ingredient (HPAPI) until more specific toxicological data becomes available.[1]

The Hierarchy of Controls: A Proactive Safety Strategy

The most effective approach to ensuring laboratory safety involves a multi-layered strategy known as the "hierarchy of controls." This principle prioritizes the implementation of engineering and administrative controls to minimize reliance on personal protective equipment (PPE) as the primary line of defense.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last Line of Defense)

Caption: The Hierarchy of Controls prioritizes more effective, collective safety measures.

For Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, elimination and substitution are not viable options as it is the compound of interest. Therefore, the focus lies on robust engineering and administrative controls, supplemented by appropriate PPE.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering and administrative controls are foundational, the correct selection and use of PPE are critical for safeguarding against residual risks. The following table summarizes the recommended PPE for handling Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Body PartPPE RecommendationRationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene) Prevents skin contact and irritation. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling larger quantities or for prolonged periods. Change gloves immediately if contaminated.[2]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard. Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[3]
Body Laboratory coat Provides a removable barrier to protect personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved N95 or higher-rated respirator Required when handling the powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of airborne particles.[4] For higher-risk activities or in the absence of effective engineering controls, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5][6]

Safe Handling Procedures: A Step-by-Step Guide

Adherence to standardized procedures is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing:
  • Designated Area: All handling of solid Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[7][8]

  • Pre-use Checks: Before commencing work, ensure that the fume hood or glove box is functioning correctly. Check the airflow monitor on the fume hood and the pressure differential on the glove box.

  • Weighing: Weigh the compound on a tared weigh boat or paper within the containment system. Use a spatula to handle the powder and avoid generating dust.

  • Cleaning: After weighing, carefully clean all surfaces within the containment system using a damp wipe to remove any residual powder. Dispose of the wipe as hazardous waste.

Solution Preparation:
  • Solvent Selection: Choose an appropriate solvent for dissolution.

  • Dissolution: Add the solvent to the vessel containing the weighed compound within the fume hood. Gently swirl or stir to dissolve. Avoid splashing.

  • Container Sealing: Once dissolved, securely cap the container before removing it from the fume hood.

Spill Management and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is essential.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed bag for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The responsible handling of potent chemical compounds like Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards, implementing a hierarchy of controls, and diligently adhering to safe handling and disposal procedures, researchers can protect themselves, their colleagues, and the environment. This proactive approach to safety not only mitigates risk but also fosters a laboratory environment where groundbreaking research can flourish.

References

  • ILC Dover. (n.d.). The Role of PAPRs in Pharmaceutical Manufacturing.
  • Esco Pharma. (n.d.). It's more than just being Fragile : How to Handle Potent Formulation?.
  • AIHA. (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility.
  • Pharmaceutical Technology. (2026, March 19). Protecting Operators in HPAPI Environments: Best Practices for Protective Clothing and Respiratory Safety.
  • Frontline Safety. (2026, March 18). RPE Selection for the Pharmaceutical Industry.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Pharmaceutical Technology. (2026, March 19). Strategies for High Containment.
  • 3M Singapore. (n.d.). Pharmaceutical Manufacturing PPE | Safety Solutions.
  • ECHEMI. (n.d.). Fluoroquinolonic acid SDS, 86393-33-1 Safety Data Sheets.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients.
  • PMC. (n.d.). Considerations for setting occupational exposure limits for novel pharmaceutical modalities.
  • SAFETYWARE. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • CDC. (n.d.). Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • ABL Distribution. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
  • OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • European Pharmaceutical Review. (2022, June 7). Update on setting occupational exposure limits.
  • Shield Scientific. (n.d.). NEW: Glove chemical resistance guide.
  • HPAE.org. (n.d.). Preventing Occupational Exposure to Anitneoplastic and Other Hazardous Drugs in Healthcare Facilities.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • CDC. (n.d.). Exposures to Pharmaceutical Dust at a Mail Order Pharmacy – Illinois.
  • IOM World. (n.d.). Managing Active Pharmaceutical Ingredients in your workplace.
  • European Medicines Agency (EMA). (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.
  • HPRA. (n.d.). Fluoroquinolone antibiotics: Reminder about restrictions of use and risk of rare but serious long-lasting adverse reactions.

Sources

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